Product packaging for 2,6-Dimethoxypyridine-3,5-diamine(Cat. No.:CAS No. 85679-78-3)

2,6-Dimethoxypyridine-3,5-diamine

Cat. No.: B1586933
CAS No.: 85679-78-3
M. Wt: 169.18 g/mol
InChI Key: BXBOXUNPNIJELB-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3,5-diamine is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B1586933 2,6-Dimethoxypyridine-3,5-diamine CAS No. 85679-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyridine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOXUNPNIJELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388503
Record name 2,6-Dimethoxypyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85679-78-3
Record name 2,6-Dimethoxypyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,6-Dimethoxypyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,6-dimethoxypyridine-3,5-diamine and its hydrochloride salts. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Chemical Properties

This compound, in its free base and salt forms, is a substituted pyridine derivative. While detailed experimental data for the free base is limited in publicly available literature, the properties of its more common hydrochloride salts have been reported. The dihydrochloride and tetrahydrochloride salts are typically white to pale yellow crystalline solids.[1][2] They are readily soluble in water and alcohol.[1][2][3]

Physicochemical Data

The following tables summarize the available quantitative data for this compound and its hydrochloride salts. Much of the data for the free base and its salts are computed, as indicated.

Table 1: Physicochemical Properties of this compound (Free Base)

PropertyValueSource
Molecular FormulaC₇H₁₁N₃O₂PubChem[4]
Molecular Weight169.18 g/mol PubChem (Computed)[4]
XLogP30.1PubChem (Computed)[4]
Exact Mass169.085126602 DaPubChem (Computed)[4]

Table 2: Physicochemical Properties of this compound Dihydrochloride

PropertyValueSource
CAS Number56216-28-5ChemBK[2]
Molecular FormulaC₇H₁₃Cl₂N₃O₂PubChem[5]
Molar Mass242.10 g/mol PubChem (Computed)[5]
Boiling Point357.7°C at 760 mmHgChemBK[2]
Flash Point170.1°CChemBK[2]
AppearanceWhite to pale yellow crystalline solidChemBK[2]
SolubilitySoluble in water and alcoholChemBK[2][3]

Table 3: Physicochemical Properties of this compound Tetrahydrochloride

PropertyValueSource
Molecular FormulaC₇H₁₅Cl₄N₃O₂PubChem[6]
Molecular Weight315.0 g/mol PubChem (Computed)[6]
Exact Mass312.991838 DaPubChem (Computed)[6]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a likely synthetic pathway for this compound, based on analogous reactions.

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction A 2,6-Dimethoxypyridine B 2,6-Dimethoxy-3,5-dinitropyridine A->B HNO₃ / H₂SO₄ C 2,6-Dimethoxy-3,5-dinitropyridine D This compound C->D Reducing Agent (e.g., H₂/Pd, SnCl₂/HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Dinitration of 2,6-Dimethoxypyridine

A procedure analogous to the nitration of 2,6-dimethoxypyrazine can be adapted.[8]

  • To a cooled solution of concentrated sulfuric acid, add 2,6-dimethoxypyridine dropwise while maintaining a low temperature.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or fuming nitric acid, to the reaction mixture, ensuring the temperature remains controlled.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for several hours.

  • Quench the reaction by pouring the mixture over ice.

  • Collect the precipitated 2,6-dimethoxy-3,5-dinitropyridine by filtration, wash with cold water, and dry.

Step 2: Reduction of 2,6-Dimethoxy-3,5-dinitropyridine

The reduction of the dinitro compound can be achieved using various standard methods. One common method involves catalytic hydrogenation.

  • Dissolve 2,6-dimethoxy-3,5-dinitropyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% Palladium on carbon.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or chromatography. To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.[7]

Spectral Data

Table 4: Spectral Data for 2,6-Dimethoxypyridine (Precursor)

Data TypeKey Features
¹H NMR (CDCl₃)δ (ppm): 7.45 (t), 6.28 (d), 3.89 (s)[10]
¹³C NMRData available[11]
Mass SpectrumMolecular Ion (m/z): 139[10]

Applications in Hair Dye Formulations

This compound HCl is used as a precursor in oxidative hair dye formulations.[9][12] In this application, it acts as a "coupler" or "developer" substance.

Mechanism of Action in Oxidative Hair Dyes

Oxidative hair dyeing is a chemical process that involves the reaction of precursor molecules within the hair shaft to form larger, colored molecules. The general mechanism involves an oxidizing agent, typically hydrogen peroxide, and an alkaline environment.

The following diagram illustrates the generalized workflow of oxidative hair dyeing, highlighting the role of this compound.

G A Hair Dye Formulation (Precursors, Couplers, Alkaline Agent, Oxidizer) B Application to Hair A->B C Penetration of Hair Shaft B->C D Oxidation of Precursors (e.g., this compound) C->D E Coupling Reaction D->E F Formation of Large, Colored Molecules E->F G Permanent Hair Color F->G

Caption: Generalized workflow of oxidative hair dyeing.

In this process, this compound, along with other precursors, is oxidized by hydrogen peroxide. The resulting reactive intermediates then undergo coupling reactions with other molecules in the formulation to form complex chromophores that are trapped within the hair cortex, resulting in a permanent color change. The final shade is determined by the specific combination of precursors and couplers used.[5]

Safety and Regulatory Information

The Scientific Committee on Consumer Products (SCCP) has issued an opinion on 2,6-dimethoxy-3,5-pyridinediamine HCl for its use in hair dye formulations.[8][9] The intended maximum on-head concentration is 0.25%.[9] As with all hair dye ingredients, it is important to follow safety guidelines and be aware of the potential for skin sensitization.

Conclusion

This compound is a chemical intermediate with a primary application in the cosmetics industry as a component of oxidative hair dyes. While detailed experimental data on the free base is scarce, information on its hydrochloride salts provides insight into its general chemical and physical properties. The synthesis likely proceeds through a dinitration and subsequent reduction of 2,6-dimethoxypyridine. Further research to fully characterize the free base and its reaction products in hair dye formulations would be beneficial for a more complete understanding of this compound.

References

In-Depth Technical Guide: Physical Properties of 2,6-Dimethoxypyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical properties of 2,6-Dimethoxypyridine-3,5-diamine and its common salt forms. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Overview and Forms of the Compound

This compound is a substituted pyridine derivative. In laboratory and commercial settings, it is commonly available as the free base and in its dihydrochloride and tetrahydrochloride salt forms. The salt forms often exhibit different solubility and stability profiles compared to the free base, which can be advantageous for various applications.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salts.

PropertyThis compound (Free Base)This compound DihydrochlorideThis compound Tetrahydrochloride
CAS Number 85679-78-3[1]56216-28-5[2]56216-28-5 (related)[3]
Molecular Formula C₇H₁₁N₃O₂[1]C₇H₁₃Cl₂N₃O₂[2]C₇H₁₅Cl₄N₃O₂[3]
Molecular Weight 169.18 g/mol [1]Not explicitly found315.0 g/mol (computed)[3]
Appearance Not explicitly foundWhite to pale yellow crystalline solidNot explicitly found
Solubility Not explicitly foundReadily soluble in water and alcoholNot explicitly found
Purity ≥98%[1]>90%[2]Not explicitly found
Topological Polar Surface Area (TPSA) 83.39 Ų[1]Not explicitly foundNot explicitly found
LogP (octanol-water partition coefficient) 0.2632[1]Not explicitly foundNot explicitly found

Experimental Protocols

Determination of Appearance

The appearance of a chemical compound is determined by visual inspection under controlled lighting conditions.

  • Apparatus: A clean, dry watch glass or sample vial; spatula; adequate laboratory lighting.

  • Procedure:

    • A small, representative sample of the substance is placed on the watch glass using a clean spatula.

    • The sample is observed against a white background.

    • The color, state (e.g., crystalline, powder, amorphous), and any other notable characteristics are recorded.

Determination of Solubility

Solubility is assessed by systematically attempting to dissolve the compound in various solvents at a specified temperature.

  • Apparatus: A set of test tubes or small vials, a vortex mixer, a calibrated pipette or balance, and a range of solvents (e.g., water, ethanol, methanol, DMSO).

  • Procedure:

    • A known mass (e.g., 1-10 mg) of the compound is added to a test tube.

    • A known volume (e.g., 1 mL) of the solvent is added to the test tube.

    • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The mixture is allowed to stand and is visually inspected for any undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble at that concentration. If not, it is classified as partially soluble or insoluble. The process can be repeated with varying amounts of solute and solvent to determine a more precise solubility value.

Spectroscopic Analysis (¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the chemical structure of a compound. A ¹³C NMR spectrum is available for the dihydrochloride salt from commercial suppliers.[2]

  • Apparatus: An NMR spectrometer, NMR tubes, and an appropriate deuterated solvent in which the compound is soluble.

  • Procedure:

    • A precise amount of the compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆, given the solubility of the dihydrochloride salt).

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the spectrometer.

    • The ¹³C NMR spectrum is acquired according to the instrument's standard operating procedures. The resulting spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Diagrams and Workflows

While no specific signaling pathways involving this compound were identified, the following diagram illustrates a general workflow for the characterization of a novel chemical compound, which is a critical process in drug development and chemical research.

G General Workflow for Chemical Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structural Structural Elucidation cluster_application Application & Further Studies Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Appearance Appearance Determination Purification->Appearance Solubility Solubility Testing Purification->Solubility MeltingPoint Melting Point Analysis Purification->MeltingPoint Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR BiologicalActivity Biological Activity Screening Purity->BiologicalActivity NMR->BiologicalActivity MS->BiologicalActivity Toxicity Toxicity Assessment BiologicalActivity->Toxicity

Workflow for the characterization of a chemical compound.

Applications and Usage

This compound and its salts are utilized in several areas of chemical science:

  • Organic Synthesis: It serves as a versatile intermediate and building block in the synthesis of more complex molecules.

  • Pharmaceutical Research: The compound is used as an intermediate in the preparation of active pharmaceutical ingredients.

  • Cosmetic Industry: The dihydrochloride salt is used as a precursor in oxidative hair coloring formulations.[4]

  • Catalysis: It can be employed as a catalyst in various organic reactions.

This guide provides a summary of the currently available information on the physical properties of this compound. For any specific application, it is recommended to consult the safety data sheet (SDS) and perform in-house analysis to confirm these properties.

References

Synthesis of 2,6-Dimethoxypyridine-3,5-diamine Tetrahydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dimethoxypyridine-3,5-diamine tetrahydrochloride, a key intermediate in various research and development applications. The synthesis is a multi-step process involving the nitration of 2,6-dimethoxypyridine, followed by the reduction of the resulting dinitro compound to the target diamine, which is then converted to its tetrahydrochloride salt. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound tetrahydrochloride proceeds through a two-step reaction sequence starting from 2,6-dimethoxypyridine. The first step is a di-nitration reaction to yield 2,6-dimethoxy-3,5-dinitropyridine. The subsequent step involves the reduction of the two nitro groups to amino groups to form this compound. The final product is obtained by treating the diamine with hydrochloric acid to form the tetrahydrochloride salt.

A 2,6-Dimethoxypyridine B 2,6-Dimethoxy-3,5-dinitropyridine A->B Nitration (HNO₃ / H₂SO₄) C This compound B->C Reduction (SnCl₂·2H₂O / HCl) D This compound Tetrahydrochloride C->D Salt Formation (HCl)

Caption: Synthetic pathway for this compound tetrahydrochloride.

Experimental Protocols

The following protocols are based on established chemical literature for analogous transformations and provide a detailed methodology for the synthesis of the title compound.

Step 1: Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine

This procedure details the nitration of 2,6-dimethoxypyridine to its dinitro derivative.

Experimental Workflow:

start Start step1 Charge fuming H₂SO₄ to a flask and cool to 0-5 °C start->step1 step2 Slowly add 2,6-dimethoxypyridine maintaining temperature < 10 °C step1->step2 step3 Add fuming HNO₃ dropwise at 0-5 °C step2->step3 step4 Stir at room temperature for 2-3 hours step3->step4 step5 Pour reaction mixture onto crushed ice step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with cold water and dry under vacuum step6->step7 end End step7->end

Caption: Workflow for the synthesis of 2,6-Dimethoxy-3,5-dinitropyridine.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
2,6-Dimethoxypyridine139.151.00139.15 g
Fuming Sulfuric Acid (20% SO₃)--~500 mL
Fuming Nitric Acid (99%)63.012.50~110 mL
Crushed Ice--As needed
Deionized Water--As needed

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add fuming sulfuric acid (500 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2,6-dimethoxypyridine (139.15 g, 1.00 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add fuming nitric acid (~110 mL, 2.50 mol) dropwise via the dropping funnel, maintaining the reaction temperature between 0-5 °C.

  • After the addition of nitric acid, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Wash the precipitate thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: ~85-95%

Step 2: Synthesis of this compound Tetrahydrochloride

This procedure details the reduction of the dinitro intermediate and the subsequent formation of the tetrahydrochloride salt.

Experimental Workflow:

start Start step1 Suspend dinitro compound in ethanol/conc. HCl start->step1 step2 Add SnCl₂·2H₂O in portions step1->step2 step3 Heat the mixture to reflux for 4-6 hours step2->step3 step4 Cool to room temperature and then in an ice bath step3->step4 step5 Filter the crystalline product step4->step5 step6 Wash with cold ethanol step5->step6 end End step6->end step7 Dry under vacuum

Caption: Workflow for the synthesis of this compound tetrahydrochloride.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
2,6-Dimethoxy-3,5-dinitropyridine229.141.00229.14 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.636.001353.78 g
Concentrated Hydrochloric Acid (~37%)36.46-~1.5 L
Ethanol46.07-~2.0 L

Procedure:

  • In a large three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,6-dimethoxy-3,5-dinitropyridine (229.14 g, 1.00 mol) in a mixture of ethanol (1.0 L) and concentrated hydrochloric acid (1.0 L).

  • To this stirred suspension, add tin(II) chloride dihydrate (1353.78 g, 6.00 mol) in portions. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization.

  • Collect the crystalline precipitate by vacuum filtration.

  • Wash the product with cold ethanol (2 x 200 mL).

  • Dry the product under vacuum at 60 °C to a constant weight to yield this compound tetrahydrochloride.

Expected Yield: ~70-85%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound tetrahydrochloride.

StepReactantMolar RatioKey ReagentsSolvent(s)Temp (°C)Time (h)Yield (%)
12,6-Dimethoxypyridine1.0Fuming HNO₃, Fuming H₂SO₄-0-252-385-95
22,6-Dimethoxy-3,5-dinitropyridine1.0SnCl₂·2H₂O, HClEthanol, WaterReflux4-670-85

Physicochemical Properties and Characterization Data

The final product, this compound tetrahydrochloride, is typically a crystalline solid.

PropertyValue
Molecular Formula C₇H₁₁N₃O₂ · 4HCl
Molecular Weight 315.01 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, sparingly soluble in ethanol
¹H NMR (D₂O, 400 MHz) Expected: δ ~4.0 (s, 6H, 2 x OCH₃), ~7.5 (s, 1H, Ar-H)
¹³C NMR (D₂O, 100 MHz) Expected: δ ~58 (OCH₃), ~110 (C4), ~125 (C3, C5), ~150 (C2, C6)

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.

This guide provides a robust framework for the synthesis of this compound tetrahydrochloride. Researchers should always adhere to standard laboratory safety practices when handling the corrosive and reactive reagents involved in this synthesis.

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dimethoxypyridine-3,5-diamine, alongside a generalized experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted pyridine compound. Its chemical structure consists of a pyridine ring with two methoxy groups at positions 2 and 6, and two amine groups at positions 3 and 5. The molecular formula of the base compound is C₇H₁₁N₃O₂.[1] It is also available in various salt forms, such as the dihydrochloride (C₇H₁₃Cl₂N₃O₂) and tetrahydrochloride (C₇H₁₅Cl₄N₃O₂) salts, which exhibit different molecular weights and properties.[2][3] The dihydrochloride salt typically appears as a white to pale yellow crystalline solid and is soluble in water and alcohol.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common salt forms.

PropertyThis compoundThis compound DihydrochlorideThis compound Tetrahydrochloride
Molecular Formula C₇H₁₁N₃O₂[1]C₇H₁₃Cl₂N₃O₂[3]C₇H₁₅Cl₄N₃O₂[2]
Molecular Weight 169.18 g/mol [1]242.10 g/mol [3]315.0 g/mol [2]
CAS Number 85679-78-3[1]56216-28-5[3]56216-28-5[2]
Boiling Point (estimated) 357.7 °C @ 760 mmHg[6]Not AvailableNot Available
Flash Point (estimated) 170.1 °C[6]Not AvailableNot Available
XLogP3-AA 0.1[1]Not AvailableNot Available
Hydrogen Bond Donor Count 2[1]Not AvailableNot Available

Experimental Protocols

Generalized Synthesis Workflow:

  • Nitration: The synthesis would likely commence with the nitration of a commercially available dichloropyridine, such as 2,6-dichloropyridine. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

  • Methoxylation: The resulting dichloro-nitropyridine intermediate would then undergo nucleophilic substitution to replace the chlorine atoms with methoxy groups. This reaction is commonly carried out using sodium methoxide in methanol.

  • Reduction: The final step involves the reduction of the nitro groups to the corresponding diamine. This can be accomplished through various methods, such as catalytic hydrogenation using a palladium catalyst or reduction with metals like tin or iron in an acidic medium.

  • Purification: The final product, this compound, would then be purified using standard techniques such as recrystallization or column chromatography to yield the desired compound with high purity.

This generalized protocol is based on synthetic strategies for similar diaminopyridine derivatives.[7][8][9] Researchers should adapt and optimize these steps based on laboratory conditions and available starting materials.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the generalized synthesis for this compound.

G A Start: 2,6-Dichloropyridine B Step 1: Nitration (HNO3, H2SO4) A->B C Intermediate: 2,6-Dichloro-3,5-dinitropyridine B->C D Step 2: Methoxylation (NaOCH3, CH3OH) C->D E Intermediate: 2,6-Dimethoxy-3,5-dinitropyridine D->E F Step 3: Reduction (e.g., H2/Pd or Sn/HCl) E->F G Product: this compound F->G H Step 4: Purification (Recrystallization/Chromatography) G->H I Final Product H->I

References

In-Depth Technical Guide to the Spectral Data of 2,6-Dimethoxypyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 2,6-Dimethoxypyridine-3,5-diamine. Due to the limited availability of experimentally derived public data for the free base form of this compound, this guide presents predicted spectral data obtained from computational chemistry models. These predictions offer valuable insights for the characterization and analysis of this molecule. Additionally, a generalized experimental protocol for the synthesis and spectral analysis of similar aromatic diamines is provided to guide researchers in their laboratory work.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the predicted significant IR absorption bands for this compound. These predictions were generated using established computational algorithms and provide a reliable estimation of the expected spectral features.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-4 (aromatic)6.5 - 7.0Singlet
-NH₂ (amino)3.5 - 5.0Broad Singlet
-OCH₃ (methoxy)3.8 - 4.2Singlet

Note: The chemical shifts of amine protons can be highly variable and are dependent on solvent, concentration, and temperature.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon AtomPredicted Chemical Shift (ppm)
C-2, C-6 (C-O)155 - 165
C-3, C-5 (C-N)130 - 140
C-4 (aromatic CH)100 - 110
-OCH₃ (methoxy)50 - 60
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Major IR Absorption Bands (cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium-Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 3000Medium
C=C Stretch (aromatic)1580 - 1620Medium-Strong
N-H Bend (amine)1550 - 1650Medium-Strong
C-O Stretch (methoxy)1000 - 1300Strong

Experimental Protocols

General Synthesis of a Substituted Diaminopyridine

A common route to synthesize substituted diaminopyridines involves the reduction of a corresponding dinitropyridine precursor.

Materials:

  • Substituted dinitropyridine

  • Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (e.g., Hydrochloric acid) for salt formation and subsequent neutralization

  • Base (e.g., Sodium hydroxide) for neutralization

Procedure:

  • The dinitropyridine starting material is dissolved in a suitable solvent.

  • The reducing agent is added portion-wise or the reaction is set up for catalytic hydrogenation.

  • The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is filtered to remove any solid residues.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired diaminopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 300 or 500 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • A small amount of the purified this compound is dissolved in a suitable deuterated solvent.

  • The solution is transferred to an NMR tube.

  • The ¹H NMR spectrum is acquired using standard pulse sequences.

  • The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence.

  • The spectra are processed (Fourier transform, phasing, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellets, ATR crystal)

Procedure:

  • A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a small amount of the solid can be placed directly on an Attenuated Total Reflectance (ATR) crystal.

  • A background spectrum of the empty sample holder or clean ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • The spectrum is processed to show absorbance or transmittance as a function of wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a target compound like this compound.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Dinitropyridine) Reaction Chemical Reaction (e.g., Reduction) Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Product Pure Product (this compound) Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis

Caption: A logical workflow for the synthesis and spectral characterization of a target compound.

Diamino Pyridine Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino pyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core structure, characterized by a pyridine ring substituted with two amino groups, serves as a privileged scaffold for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the potential applications of diamino pyridine derivatives, with a focus on their roles as kinase inhibitors in oncology, as novel antibacterial agents, and as therapeutic agents for neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the associated signaling pathways and workflows.

Diamino Pyridine Derivatives as Kinase Inhibitors in Oncology

The inhibition of protein kinases is a cornerstone of modern cancer therapy. Diamino pyridine derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and metastasis.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is frequently overexpressed in various tumors and plays a critical role in cell adhesion, migration, and survival.[1] Several diaminopyrimidine derivatives, which share a similar structural motif with diaminopyridines, have shown potent FAK inhibitory activity.

Quantitative Data: FAK Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
VS-4718FAK1.5--[2]
BI-853520FAK1.0--[2]
CEP-37440FAK, ALK2.0 (FAK), 3.1 (ALK)--[2]
VS-6063 (Defactinib)FAK, Pyk20.6--[2]
Compound A12 (Diaminopyrimidine derivative)FAK<500A549, MDA-MB-231130, 94[2]

FAK Signaling Pathway

Integrin activation and growth factor receptor signaling lead to the autophosphorylation of FAK at Tyr397, creating a binding site for Src family kinases.[3][4] This interaction results in the phosphorylation of other sites on FAK and the activation of downstream pathways, including the PI3K/Akt and Ras/MEK/ERK pathways, which promote cell survival, proliferation, and migration.[3][4][5]

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs Growth Factor Receptors (RTKs) RTKs->FAK pY397 FAK (pY397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment & Activation PI3K PI3K pY397->PI3K Ras Ras pY397->Ras Src->pY397 Phosphorylation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration CDK7_Signaling cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) CDK1 CDK1 CDK7_CAK->CDK1 P CDK2 CDK2 CDK7_CAK->CDK2 P CDK4_6 CDK4/6 CDK7_CAK->CDK4_6 P CellCycleProgression Cell Cycle Progression CDK1->CellCycleProgression CDK2->CellCycleProgression CDK4_6->CellCycleProgression CDK7_TFIIH CDK7/CycH/MAT1 (TFIIH Complex) RNA_Pol_II RNA Polymerase II CDK7_TFIIH->RNA_Pol_II P (Ser5/7) Transcription Transcription Initiation RNA_Pol_II->Transcription Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->PrepareReagents Incubate Incubate Components PrepareReagents->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Analyze Data (Calculate IC50) DetectSignal->AnalyzeData End End AnalyzeData->End MIC_Assay_Workflow Start Start PrepareDilutions Prepare Serial Dilutions of Test Compound Start->PrepareDilutions Inoculate Inoculate with Bacterial Suspension PrepareDilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ObserveGrowth Observe for Visible Growth Incubate->ObserveGrowth DetermineMIC Determine MIC ObserveGrowth->DetermineMIC End End DetermineMIC->End Aminopyridine_MoA Demyelination Demyelination in MS K_Channel_Exposure Exposure of Voltage-Gated Potassium (K+) Channels Demyelination->K_Channel_Exposure K_Efflux Increased K+ Efflux K_Channel_Exposure->K_Efflux K_Channel_Blockade Blockade of K+ Channels K_Channel_Exposure->K_Channel_Blockade AP_Failure Action Potential Conduction Failure K_Efflux->AP_Failure Aminopyridine 4-Aminopyridine Aminopyridine->K_Channel_Blockade AP_Prolongation Prolongation of Action Potential K_Channel_Blockade->AP_Prolongation Ca_Influx Increased Ca2+ Influx AP_Prolongation->Ca_Influx Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Improved_Conduction Improved Nerve Signal Conduction Neurotransmitter_Release->Improved_Conduction Synthesis_2_4_Diaminopyridine Start 2-Chloropyridine Oxidation Oxidation Start->Oxidation Intermediate1 2-Chloropyridine N-oxide Oxidation->Intermediate1 Nitration Nitration Intermediate1->Nitration Intermediate2 2-Chloro-4-nitropyridine N-oxide Nitration->Intermediate2 Amination Amination Intermediate2->Amination Intermediate3 2-Amino-4-nitropyridine N-oxide Amination->Intermediate3 Reduction Reduction Intermediate3->Reduction End 2,4-Diaminopyridine Reduction->End

References

The Enduring Legacy of the Pyridine Ring: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility have made it a privileged structure in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted pyridines, detailing key synthetic methodologies, quantitative structure-activity relationship data, and their modulation of critical signaling pathways.

A Historical Perspective: From Coal Tar to Targeted Therapies

The journey of pyridine began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine from bone oil, naming it from the Greek words "pyr" (fire) and "idine" (denoting an aromatic base).[1][2] However, it was not until two decades later that its correct aromatic structure, analogous to benzene with a nitrogen atom replacing a methine group, was independently proposed by Wilhelm Körner and James Dewar in 1869 and 1871, respectively.[2] The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene and hydrogen cyanide in a red-hot iron tube furnace.[3]

The late 19th and early 20th centuries witnessed the development of foundational synthetic methods that unlocked the potential of substituted pyridines. In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction for the synthesis of dihydropyridines, which could then be oxidized to the corresponding pyridine derivatives.[3][4] This method, now famously known as the Hantzsch pyridine synthesis , became a versatile tool for accessing a wide range of substituted pyridines.[3][4] Another landmark achievement was the Chichibabin pyridine synthesis , developed by Aleksei Chichibabin in 1924.[1][3] This reaction provided a direct method for the amination of pyridines using sodium amide and remains relevant in industrial-scale production.[3] These pioneering synthetic strategies, along with others developed over the years, paved the way for the exploration of substituted pyridines as pharmacophores, leading to the discovery of numerous essential medicines.

Foundational Synthetic Methodologies: Experimental Protocols

The ability to rationally design and synthesize substituted pyridines with diverse substitution patterns is crucial for drug discovery. This section details the experimental protocols for three seminal synthetic methods.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate, to form a dihydropyridine.[5] The dihydropyridine intermediate is then oxidized to the aromatic pyridine.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reagents:

    • Benzaldehyde (1 equivalent)

    • Ethyl acetoacetate (2 equivalents)

    • Ammonium acetate (1.1 equivalents)

    • Ethanol (solvent)

    • Ceric ammonium nitrate (CAN) for oxidation (optional, for aromatization)

  • Procedure:

    • To a solution of benzaldehyde (0.01 mol) and ethyl acetoacetate (0.02 mol) in ethanol (25 mL) in a round-bottom flask, add ammonium acetate (0.011 mol).

    • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to yield the dihydropyridine product.

    • Aromatization (optional): To a solution of the dihydropyridine in a suitable solvent, add an oxidizing agent such as ceric ammonium nitrate and stir at room temperature until the reaction is complete (monitored by TLC). The pyridine product is then isolated by extraction and purified by column chromatography.

The Chichibabin Reaction

The Chichibabin reaction is a nucleophilic substitution reaction where an amino group is introduced onto the pyridine ring, typically at the 2-position, using sodium amide.[6][7]

Experimental Protocol: Synthesis of 2-Aminopyridine

  • Reagents:

    • Pyridine (1 equivalent)

    • Sodium amide (NaNH₂) (1.2 equivalents)

    • Toluene (solvent)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

    • Carefully add sodium amide to the toluene.

    • Heat the mixture to reflux (approximately 110 °C).

    • Slowly add pyridine to the refluxing mixture over 30 minutes.

    • Continue refluxing for 4-6 hours. The reaction mixture will typically develop a deep red or brown color.

    • Cool the reaction mixture to room temperature and cautiously quench with water.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude 2-aminopyridine can be purified by distillation or recrystallization.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield highly substituted pyridines.[8][9]

Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine

  • Reagents:

    • α-Pyridinium methyl ketone salt (1 equivalent)

    • α,β-Unsaturated ketone (1 equivalent)

    • Ammonium acetate (excess)

    • Glacial acetic acid (solvent)

  • Procedure:

    • Dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated ketone in glacial acetic acid in a round-bottom flask.

    • Add a generous excess of ammonium acetate to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.

    • Collect the solid product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Substituted Pyridines in Drug Discovery: Quantitative Insights

The pyridine moiety is a key component in a multitude of FDA-approved drugs, where it often plays a critical role in binding to biological targets and modulating their activity.[10] The following tables summarize the in vitro activities of various substituted pyridine derivatives against cancer cell lines and key protein kinases.

Table 1: Anticancer Activity of Substituted Pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea 8e MCF-7 (Breast)0.22 (48h)[1]
Pyridine-urea 8n MCF-7 (Breast)1.88 (48h)[1]
Compound 4 HCT-116 (Colon)31.3[11]
MCF-7 (Breast)19.3[11]
HepG2 (Liver)22.7[11]
A549 (Lung)36.8[11]
Compound 5c BT474 (Breast)35.98 (24h)[12]
Compound 5d BT474 (Breast)35.56 (24h)[12]
Compound 5e BT474 (Breast)39.19 (24h)[12]
Compound 4b A-549 (Lung)0.00803[13]
MDA-MB-231 (Breast)0.0103[13]
Compound 4e A-549 (Lung)0.0095[13]
MDA-MB-231 (Breast)0.0147[13]

Table 2: Kinase Inhibitory Activity of Substituted Pyridine Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference
Pyridine-urea 8b VEGFR-25.0[1]
Pyridine-urea 8e VEGFR-23.93[1]
Compound 4 CDK2/cyclin A20.24[11]
Compound 8 CDK2/cyclin A20.65[11]
Compound 11 CDK2/cyclin A20.50[11]
Pyrazolopyridine 5a c-Met0.00427[14]
Pyrazolopyridine 5b c-Met0.00795[14]
Pyrazolopyridine 15y TBK10.0002[15]
Aromatic O-alkyl pyridine 4c PIM-10.110[16]
Aromatic O-alkyl pyridine 4f PIM-10.095[16]

Table 3: Dopamine Transporter (DAT) Inhibitory Activity of Substituted Pyridines

CompoundKᵢ (µM) for [³H]WIN BindingIC₅₀ (µM) for DA UptakeReference
Compound 18 0.0790.255[17]
Compound 19 0.7800.860[17]
Compound 20 0.7421.067[17]
Compound 21 0.0990.263[17]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the role of substituted pyridines in a biological context and the process of their discovery, this section presents diagrams generated using the DOT language.

Experimental Workflow: From Synthesis to Lead Compound

The discovery of novel pyridine-based drugs follows a structured workflow that integrates chemical synthesis with biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening and Evaluation cluster_optimization Lead Optimization start Pyridine Synthesis (e.g., Hantzsch, Chichibabin) library Library of Substituted Pyridines start->library purification Purification and Characterization library->purification screening High-Throughput Screening purification->screening hit_id Hit Identification screening->hit_id in_vitro In Vitro Assays (e.g., IC50 determination) hit_id->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar sar->library Iterative Synthesis adme ADME/Tox Profiling sar->adme lead_compound Lead Compound adme->lead_compound

A generalized workflow for the discovery of pyridine-based drugs.
PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Substituted pyridines have been developed as potent PIM-1 inhibitors.

PIM1_pathway cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT3/5 jak->stat phosphorylates pim1 PIM-1 Kinase stat->pim1 upregulates transcription bad Bad pim1->bad phosphorylates (inactivates) proliferation Cell Proliferation & Survival pim1->proliferation bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits inhibitor Substituted Pyridine Inhibitor inhibitor->pim1 inhibits

Simplified PIM-1 signaling pathway and its inhibition.
Dopamine Transporter (DAT) Signaling

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Substituted pyridines have been identified as potent DAT inhibitors, with applications in treating conditions like ADHD and substance abuse.

DAT_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic Presynaptic Neuron dopamine_synapse Dopamine presynaptic->dopamine_synapse releases postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dat->presynaptic dopamine_synapse->dat reuptake dopamine_receptors Dopamine Receptors dopamine_synapse->dopamine_receptors binds signal Signal Transduction dopamine_receptors->signal inhibitor Substituted Pyridine Inhibitor inhibitor->dat blocks

Dopamine transport at the synapse and its inhibition.

Conclusion

From its initial discovery in the 19th century to its current status as a ubiquitous scaffold in modern pharmaceuticals, the journey of the substituted pyridine is a testament to the interplay of organic synthesis and medicinal chemistry. The foundational synthetic methods developed by pioneers like Hantzsch and Chichibabin provided the tools to explore the vast chemical space of pyridine derivatives. This exploration has led to the development of life-saving drugs that target a wide range of diseases by modulating key biological pathways. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the pyridine ring is poised to remain a central and enduring motif in the future of drug discovery.

References

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3,5-diamine: Safety, Handling, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available data on 2,6-Dimethoxypyridine-3,5-diamine, with a focus on its safety, handling, and plausible synthetic routes. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While detailed experimental protocols and biological pathway information are scarce in publicly accessible literature, this guide consolidates existing knowledge and presents logical workflows based on analogous chemical syntheses.

Chemical and Physical Properties

This compound is an organic compound that is often handled in its more stable dihydrochloride or tetrahydrochloride salt forms. The majority of available data pertains to these salts.

PropertyThis compound (Free Base)This compound DihydrochlorideThis compound Tetrahydrochloride
Molecular Formula C₇H₁₁N₃O₂C₇H₁₃Cl₂N₃O₂C₇H₁₅Cl₄N₃O₂
Molar Mass 169.18 g/mol 242.10 g/mol 315.0 g/mol [1]
Appearance Not specifiedWhite to pale yellow crystalline solid[2]Not specified
Solubility Not specifiedReadily soluble in water and alcohol[2]Not specified
Boiling Point Not specified357.7°C at 760 mmHg (estimated)Not specified
Flash Point Not specified170.1°C (estimated)Not specified
Storage Condition Not specified2-8°C in an inert atmosphereNot specified

Safety and Toxicology

The safety profile of this compound has been evaluated, primarily in the context of its use as a component in oxidative hair coloring agents.[3] The available data, predominantly for the hydrochloride salt, indicates potential hazards that necessitate careful handling.

GHS Hazard Classification
Hazard StatementClassification
H301: Toxic if swallowedAcute toxicity, oral (Danger)
H317: May cause an allergic skin reactionSensitization, Skin (Warning)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H373: May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity, repeated exposure (Warning)

Note: GHS classifications are based on aggregated data and may not be exhaustive.

Toxicological Data Summary
Test TypeSpeciesRouteResults
Acute Oral Toxicity Rat, MouseOralStudies were conducted using 2.5% and 5% solutions; however, specific LD50 values are not detailed in the provided documents.[3]
Skin Irritation RabbitDermalUndiluted 2,6-dimethoxy-3,5-pyridinediamine HCl did not show signs of skin irritation after 4 hours of occlusive contact.[3]
Skin Irritation Guinea PigDermalA 3% aqueous solution applied repeatedly did not indicate a skin irritant potential.[3]
Skin Sensitization MouseDermalThe substance induced a biologically relevant immune response in local lymph nodes, indicating a potential for skin sensitization. EC3 values of 1.25% (in DMSO) and 6.88% (in aqua/acetone/olive oil) were calculated.[3]
Eye Irritation Guinea PigOcularA 3% aqueous solution was applied to the conjunctival sac. While the test was performed, specific irritation scores are not detailed.[3]
Mutagenicity (in vitro) Mammalian cells (L5178Y mouse lymphoma)-The substance was not found to be mutagenic under the experimental conditions, although the test was noted as incomplete.[3]

Handling and Storage

Given the toxicological profile, the following handling and storage procedures are recommended:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. General laboratory safety practices should be strictly followed.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] For the dihydrochloride salt, storage at 2-8°C under an inert atmosphere is recommended.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are limited, with some sources noting that the specific preparation method may be confidential.[2] However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthetic route to this compound likely involves the dinitration of a 2,6-dimethoxypyridine precursor, followed by the reduction of the nitro groups to the corresponding diamine. The synthesis of related diaminopyridines often follows steps of nitration, halogenation, alkoxylation, and reduction.[4][5]

Synthetic Pathway for this compound Proposed Synthetic Pathway cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction 2,6-Dimethoxypyridine 2,6-Dimethoxypyridine 2,6-Dimethoxy-3,5-dinitropyridine 2,6-Dimethoxy-3,5-dinitropyridine 2,6-Dimethoxypyridine->2,6-Dimethoxy-3,5-dinitropyridine HNO₃ / H₂SO₄ Target_Compound This compound 2,6-Dimethoxy-3,5-dinitropyridine->Target_Compound Reducing Agent (e.g., H₂, Pd/C or SnCl₂)

Caption: A plausible two-step synthetic pathway.

Analytical Methods

The analysis of this compound dihydrochloride has been reported using High-Performance Liquid Chromatography (HPLC).[3]

  • Purity Determination:

    • HPLC System: Details of the column, mobile phase, and flow rate are not specified.

    • Detection: UV detection at 210 nm, 254 nm, and 315 nm.[3]

    • Results: Purity was determined by area percentage at different wavelengths (e.g., 97.9% at 210 nm, 94.4% at 254 nm, and 99.5% at 315 nm for one batch).[3]

  • Impurity Profiling:

    • Potential impurities that can be monitored include starting materials and intermediates such as 2,6-dimethoxy-3-nitropyridine, 2,5-dimethoxypyridine, 3-amino-2,6-dimethoxypyridine, and others.[3] The limit of detection (LOD) for these impurities was reported in the range of 5-95 ppm.[3]

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the involvement of this compound in specific biological signaling pathways. Its primary documented application is as a precursor in oxidative hair dyes.[3] The mechanism of action in this context is chemical rather than pharmacological, involving oxidative coupling to form larger colorant molecules. Further research would be required to determine if this compound has any significant biological activity or interacts with cellular signaling cascades.

Information Relationship Logical Flow of Information Properties Chemical & Physical Properties Safety Safety & Toxicology Properties->Safety Synthesis Synthetic Considerations Properties->Synthesis Handling Handling & Storage Safety->Handling Application Primary Application (Hair Dyes) Synthesis->Application

Caption: Relationship between the available information domains.

Conclusion

This compound and its salts are chemicals with a defined, albeit not fully detailed, toxicological profile that necessitates careful handling. While it has an established use in the cosmetics industry, information regarding its synthesis and biological activity is limited in publicly accessible scientific literature. The provided guide summarizes the available data to aid researchers in its safe handling and to provide a starting point for further investigation into its synthesis and potential applications. It is crucial for any laboratory work to be preceded by a thorough consultation of the latest Safety Data Sheet (SDS) from the supplier and to adhere to all institutional safety guidelines.

References

2,6-Dimethoxypyridine-3,5-diamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Material Safety of 2,6-Dimethoxypyridine-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for this compound and its common salt form, this compound dihydrochloride. The information is compiled from publicly available safety data sheets and scientific assessments to guide researchers and professionals in the safe handling and use of this compound.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 3,5-Diamino-2,6-dimethoxypyridine
Common Salt Form This compound dihydrochloride[1][2][3]
CAS Number 56216-28-5 (for dihydrochloride)[4][5]
Molecular Formula (Base) C7H11N3O2
Molecular Formula (Dihydrochloride) C7H13Cl2N3O2[5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its dihydrochloride salt.

PropertyValueSource
Appearance White to pale yellow crystalline solid[1][2]ChemBK
Molecular Weight (Dihydrochloride) 242.10 g/mol [5]PubChem
Solubility Readily soluble in water and alcohol[1][2]ChemBK
Topological Polar Surface Area 83.4 Ų[4][5]PubChem
Hydrogen Bond Donor Count 4[5]PubChem
Hydrogen Bond Acceptor Count 5[5]PubChem

Toxicological Data

Toxicological studies have been conducted primarily on the dihydrochloride salt of this compound. The findings are summarized below.

Acute Oral Toxicity
SpeciesConcentrationObservations
Mice (CF1, female)2.5% and 5% solution in distilled waterMortalities and clinical-toxicological findings were recorded daily for 14 days.[6]
Rats (Wistar, male/female)2.5% and 5% solution in distilled waterBody weights were noted weekly, and a post-mortem examination was carried out.[6]
Skin and Eye Irritation
Study TypeSpeciesConcentrationResults
Skin IrritationRabbitsUndilutedNo signs of skin irritation after 4 hours of occlusive contact.[6]
Skin IrritationGuinea Pigs3% aqueous solution (repeated application)No indication of skin irritant potential.[6]
Eye IrritationGuinea Pigs3% aqueous solution (0.1 ml)The substance was applied into the conjunctival sac and evaluated using the Draize scoring system.[6]
Skin Sensitization
Test MethodSpeciesInduction ConcentrationChallenge ConcentrationResults
Magnusson-Kligman MaximisationGuinea Pigs (Dunkin-Hartley)1% (intradermal), 75% (epicutaneous)75%The evaluation was complicated by black staining of the skin.[6]
Mutagenicity
AssayCell LineResults
Mammalian Gene Mutation AssayL5178Y mouse lymphoma cellsNot mutagenic under the experimental conditions. However, the test performance was noted as incomplete.[6]
Salmonella typhimurium Reverse Mutation AssayNot specifiedA study was referenced.[6]

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of results.

Acute Oral Toxicity Study

A solution of 3,5-diamino-2,6-dimethoxypyridine dihydrochloride (2.5% and 5%) in distilled water was administered once via a stomach tube to CF1 mice (10 females) and Wistar rats (6 per sex) at four different concentrations. The animals were observed for 14 days, during which mortality and clinical signs of toxicity were recorded daily. Body weights were measured on a weekly basis. A necropsy was performed on all animals at the end of the study.[6]

Skin Sensitization: Magnusson-Kligman Maximisation Method

The dermal sensitization potential was evaluated in Dunkin-Hartley guinea pigs.[6] A range-finding study was first conducted to determine appropriate concentrations. For the main study, intradermal induction was performed with a 1% solution of the test substance. Epicutaneous induction and challenge were carried out with a 75% concentration. To enhance the response, the skin was pre-treated with 10% sodium lauryl sulfate in petrolatum to induce irritation.[6]

G cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation intradermal Intradermal Injection (1% Solution) topical_induction Topical Application (75% Solution with SLS pre-treatment) intradermal->topical_induction 1 week later intradermal->topical_induction topical_challenge Topical Application (75% Solution) topical_induction->topical_challenge 2 weeks later observation Observation for Erythema and Edema topical_challenge->observation 24 & 48 hours later

Caption: Workflow for the Magnusson-Kligman Guinea Pig Maximisation Test.

Hazard Identification and Safety Precautions

While a complete, officially harmonized GHS classification is not consistently reported across all sources, some suppliers indicate potential hazards. General laboratory safety practices should always be followed.

GHS Hazard Statements (from aggregated, non-harmonized sources)
  • H301 (75% of reports): Toxic if swallowed[5]

  • H317 (66.7% of reports): May cause an allergic skin reaction[5]

  • H319 (16.7% of reports): Causes serious eye irritation[5]

  • H373 (66.7% of reports): May cause damage to organs through prolonged or repeated exposure[5]

Recommended Safety Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[1]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

The following diagram illustrates a standard safety workflow for handling chemical compounds in a laboratory setting.

G start Start Handling Chemical assess Assess Hazards (Review MSDS) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling spill Spill? handling->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes storage Store Properly spill->storage No cleanup->handling waste Dispose of Waste (Follow Regulations) storage->waste end End waste->end

Caption: General Laboratory Chemical Handling Workflow.

Use and Applications

This compound and its salts are utilized in specific industrial and research applications.

  • Organic Synthesis: It serves as a chemical reagent and intermediate in various organic synthesis processes.[1][2]

  • Cosmetics: The dihydrochloride salt is used as a precursor in oxidative hair coloring agents, with an intended maximum on-head concentration of 0.25%.[6]

  • Pharmaceuticals: It can be used as an intermediate for certain pharmaceutical raw materials.[1][2]

References

Methodological & Application

Synthesis of Substituted Pyridines: A Compilation of Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of substituted pyridines, a core scaffold in numerous pharmaceuticals, agrochemicals, and functional materials.[1] The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to both classical and modern synthetic methodologies. This document outlines key strategies including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, alongside contemporary transition-metal-catalyzed and transition-metal-free approaches. Detailed experimental workflows, quantitative data summaries, and reaction pathway diagrams are provided to facilitate practical application in the laboratory.

Classical Pyridine Synthesis Methods

Classical methods for pyridine synthesis often involve multi-component reactions that efficiently construct the pyridine ring from acyclic precursors. These methods remain valuable for their simplicity and the ability to generate a wide range of substituted pyridines.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to yield the pyridine-3,5-dicarboxylate.[2] Subsequent decarboxylation can provide the corresponding pyridines.[3][4] This method is renowned for its ability to produce highly substituted pyridines.[5]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

  • Oxidation (Aromatization): To a solution of the 1,4-dihydropyridine intermediate in a suitable solvent (e.g., methanol), add an oxidizing agent such as iodine.[6] Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Final Work-up: Cool the reaction mixture and quench with aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine.

Table 1: Representative Yields for Hantzsch Pyridine Synthesis

Aldehydeβ-KetoesterNitrogen SourceOxidizing AgentYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateIodine96[4]
4-ChlorobenzaldehydeMethyl acetoacetateAmmoniaNitric Acid85N/A
FormaldehydeEthyl acetoacetateAmmonium acetateManganese Dioxide90N/A

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation Ketoester β-Ketoester (2 eq) Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Formation Oxidation Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Final Product Dihydropyridine->Oxidation Aromatization

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[7] This two-step process offers a high degree of versatility.[8]

Experimental Protocol: General Procedure for Bohlmann-Rahtz Synthesis

  • Formation of the Aminodiene Intermediate: In a suitable solvent such as ethanol or toluene, react the enamine (1 equivalent) with the ethynylketone (1 equivalent) at room temperature. The reaction is often complete within a few hours. Monitor the reaction by TLC.

  • Isolation of Intermediate: Once the reaction is complete, remove the solvent under reduced pressure. The resulting aminodiene intermediate can be purified by column chromatography or used directly in the next step.

  • Cyclodehydration: Heat the aminodiene intermediate in a high-boiling solvent (e.g., toluene, xylene) or in the presence of an acid catalyst like acetic acid or an ion-exchange resin (e.g., Amberlyst-15) to facilitate cyclization at a lower temperature.[8]

  • Work-up and Purification: After cyclization is complete (monitored by TLC), cool the reaction mixture, and remove the solvent under reduced pressure. Purify the crude pyridine derivative by column chromatography on silica gel.

Table 2: Representative Yields for Bohlmann-Rahtz Pyridine Synthesis

EnamineEthynylketoneCatalystYield (%)Reference
Ethyl 3-aminocrotonate1-Phenyl-2-propyn-1-oneAcetic AcidGood to Excellent[8]
3-Aminocrotononitrile4-Phenyl-3-butyn-2-oneNone (thermal)Moderate[9]
3-(Dimethylamino)acrylonitrile1-(Thiophen-2-yl)prop-2-yn-1-oneAmberlyst-15High[8]

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Logical Flow of the Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Synthesis Enamine Enamine Condensation Condensation Enamine->Condensation Ethynylketone Ethynylketone Ethynylketone->Condensation Aminodiene Aminodiene Intermediate Condensation->Aminodiene Isomerization E/Z Isomerization (Heat) Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Trisubstituted Pyridine Cyclodehydration->Pyridine

Caption: Logical steps of the Bohlmann-Rahtz Synthesis.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe condensation is a method for synthesizing pyridine derivatives by reacting a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10] A variation involves the reaction of a cyanoacetic ester and a ketone with alcoholic ammonia.[10] Recent advancements have focused on developing greener protocols, for instance, using water as a solvent and ammonium carbonate as both the nitrogen source and promoter.[11]

Experimental Protocol: Three-Component Guareschi-Thorpe Synthesis in Water

  • Reaction Setup: In a flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the alkyl cyanoacetate or cyanoacetamide (1 equivalent) in water.

  • Addition of Reagent: Add ammonium carbonate (1.5-2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: The product often precipitates from the aqueous solution. Collect the solid by filtration, wash with water, and dry. If the product does not precipitate, extract the aqueous layer with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 3: Representative Yields for Guareschi-Thorpe Pyridine Synthesis

1,3-DicarbonylCyano CompoundNitrogen SourceYield (%)Reference
AcetylacetoneEthyl cyanoacetateAmmonium carbonateHigh[11]
Ethyl acetoacetateCyanoacetamideAmmonium carbonateHigh[11]
Cyclohexane-1,3-dioneMalononitrileAmmoniaModerate

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Experimental Workflow for Guareschi-Thorpe Synthesis

Guareschi_Thorpe_Synthesis Dicarbonyl 1,3-Dicarbonyl Reaction Three-Component Condensation (Aqueous Medium) Dicarbonyl->Reaction Cyano Cyanoacetate/Cyanoacetamide Cyano->Reaction Ammonium Ammonium Carbonate Ammonium->Reaction Product Hydroxy-cyanopyridine Reaction->Product

Caption: Workflow for the aqueous Guareschi-Thorpe Synthesis.

Modern Synthetic Approaches

Modern synthetic chemistry has introduced powerful new methods for the synthesis of substituted pyridines, often offering milder reaction conditions, improved functional group tolerance, and novel disconnection approaches.

Palladium-Catalyzed Synthesis

Palladium catalysis has become a cornerstone for the synthesis of functionalized pyridines, enabling various C-H activation and cross-coupling reactions.[12] These methods allow for the direct arylation, alkylation, and other functionalizations of the pyridine ring.[13][14]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the pyridine N-oxide (1 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (if required) and base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, DMF, or water) to the tube.

  • Reaction Conditions: Heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Table 4: Representative Yields for Palladium-Catalyzed Pyridine Functionalization

Pyridine SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
Pyridine N-oxidePhenylboronic acidPd(OAc)₂Good to Excellent[13]
3-IodopyridineLong-chain diene/aminePd(0) catalystGood[15][16]
2-PhenylpyridineK₃[Fe(CN)₆]Pd(OAc)₂/Cu(OAc)₂81[12]

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Signaling Pathway for Pd-Catalyzed C-H Arylation

Pd_Catalyzed_Arylation cluster_cycle Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl CMD Concerted Metalation- Deprotonation PdII_Aryl->CMD Py-H, Base PdII_Aryl_Het (Het)Ar-Pd(II)-H CMD->PdII_Aryl_Het RedElim Reductive Elimination PdII_Aryl_Het->RedElim RedElim->Pd0 Regeneration Product Arylated Pyridine RedElim->Product Pyridine Pyridine Derivative Pyridine->CMD Aryl_Halide Aryl Halide/Boronic Acid Aryl_Halide->OxAdd Base Base Base->CMD

Caption: Catalytic cycle for Palladium-catalyzed C-H arylation.

Transition-Metal-Free Synthesis

The development of transition-metal-free methods for pyridine synthesis aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. These reactions often proceed through novel mechanisms, such as ring expansion of other heterocycles or radical-mediated pathways.[17][18]

Experimental Protocol: Ring Expansion of 2-Allyl-2H-azirines

  • Reaction Setup: In a reaction vessel, dissolve the 2-allyl-2H-azirine (1 equivalent) in a suitable solvent.

  • Reagent Addition: Add a promoter such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to initiate the ring-opening to a 1-azatriene intermediate.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The in-situ formed 1-azatriene will undergo electrocyclization to form the pyridine ring.

  • Work-up and Purification: Upon completion, quench the reaction if necessary, and remove the solvent. The crude product can be purified by standard methods like column chromatography.

Table 5: Representative Yields for Transition-Metal-Free Pyridine Synthesis

SubstrateMethodYield (%)Reference
2-Allyl-2H-azirinesDBU-promoted ring expansionGood to Excellent[17]
Pyrroles/IndolesCarbon atom insertion via chlorodiazirines34-73[19][20]
N-vinyl/N-aryl amidesTf₂O/2-ClPyr activation and annulationGood[21]

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Logical Relationship in Metal-Free Ring Expansion

Metal_Free_Ring_Expansion Azirine 2-Allyl-2H-azirine Ring_Opening Ring Opening Azirine->Ring_Opening Promoter Promoter (e.g., DBU) Promoter->Ring_Opening Azatriene 1-Azatriene Intermediate Ring_Opening->Azatriene In situ formation Electrocyclization 6π-Electrocyclization Azatriene->Electrocyclization Pyridine Substituted Pyridine Electrocyclization->Pyridine

Caption: Logical flow of a transition-metal-free pyridine synthesis.

Conclusion

The synthesis of substituted pyridines encompasses a rich and diverse field of organic chemistry. This application note has provided a selection of both well-established and contemporary protocols to serve as a practical guide for researchers. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and required functional group tolerance. The detailed methodologies and comparative data presented herein aim to facilitate the efficient and successful synthesis of this important class of heterocyclic compounds in a laboratory setting.

References

Application Note: Analytical Characterization of 2,6-Dimethoxypyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of 2,6-Dimethoxypyridine-3,5-diamine, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and quality control. This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

This compound is an aromatic diamine derivative with significant applications as a building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required for its comprehensive characterization. This application note outlines standard protocols for the analysis of this compound, ensuring reliable and reproducible results for researchers in drug discovery and development.

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the complete characterization of this compound. The following sections detail the experimental protocols for the principal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of this compound and quantifying it in the presence of impurities. A reverse-phase method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer such as 10 mM ammonium acetate in water is often effective for separating aromatic amines and related impurities.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound, typically around 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

Data Presentation:

ParameterExpected Value
Retention Time~ 4.5 min
Purity (by area %)> 98%
Limit of Detection (LOD)~ 0.01%
Limit of Quantification (LOQ)~ 0.03%
Note: These values are illustrative and should be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of the amine groups, derivatization is often recommended to improve chromatographic performance and sensitivity.[3][4][5]

Experimental Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization of the amine groups.

Data Presentation:

ParameterExpected Value
Molecular Ion (M+) of Derivatized CompoundExpected m/z corresponding to the bis(trimethylsilyl) derivative
Major Fragmentation IonsExpected fragments from the pyridine ring and loss of methoxy and silyl groups
Note: These values are illustrative and should be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[6]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the sample's solubility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Additional experiments like DEPT, COSY, HSQC, and HMBC can provide further structural information.[7]

Data Presentation:

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H~ 7.0-8.0Singlet1HPyridine ring proton
NH₂~ 3.5-5.0Broad Singlet4HAmine protons
OCH₃~ 3.8-4.2Singlet6HMethoxy protons
¹³C NMRChemical Shift (δ, ppm)Assignment
Aromatic C-O~ 155-165C2, C6
Aromatic C-N~ 130-140C3, C5
Aromatic C-H~ 110-120C4
OCH₃~ 50-60Methoxy carbons
Note: These values are illustrative and should be determined experimentally based on the chosen solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Data Presentation:

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretching (Amine)3300-3500 (two bands for primary amine)[8]
C-H Stretching (Aromatic)3000-3100
C-H Stretching (Aliphatic - OCH₃)2850-3000
C=C and C=N Stretching (Aromatic Ring)1400-1600
C-N Stretching (Aromatic Amine)1250-1335[8]
C-O Stretching (Aryl Ether)1200-1275
Note: These values are based on typical ranges for the respective functional groups.[9][10][11][12]

Visualizations

Analytical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.

Analytical Workflow for this compound Characterization cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Final Report Sample Receipt Sample Receipt Physical Characterization Physical Characterization Sample Receipt->Physical Characterization Appearance, Solubility FTIR FTIR Physical Characterization->FTIR Functional Groups HPLC HPLC Physical Characterization->HPLC Purity Assay NMR (1H, 13C) NMR (1H, 13C) FTIR->NMR (1H, 13C) Definitive Structure Mass Spec Mass Spec NMR (1H, 13C)->Mass Spec Molecular Weight Data Analysis Data Analysis Mass Spec->Data Analysis GC-MS GC-MS HPLC->GC-MS Volatile Impurities HPLC->Data Analysis GC-MS->Data Analysis Certificate of Analysis Certificate of Analysis Data Analysis->Certificate of Analysis Compile Results

References

Application Note: HPLC Analysis for Purity Determination of 2,6-Dimethoxypyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,6-Dimethoxypyridine-3,5-diamine is a chemical intermediate utilized in various synthetic processes, including the formulation of cosmetic products as an oxidative hair coloring agent. The purity of this compound is critical to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note details a robust HPLC method for the quantitative purity analysis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its implementation.

The compound, often supplied as a dihydrochloride salt, is soluble in water and alcohol.[1] Regulatory assessments have highlighted the presence of unknown impurities in some batches of this compound, underscoring the necessity for a stringent purity assessment.[2] The developed method employs a reversed-phase C18 column with a UV detector to separate the main compound from potential impurities.

Experimental Protocol

This protocol outlines the necessary steps for preparing the sample and standards, configuring the HPLC system, and analyzing the data to determine the purity of this compound.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical grade)

  • Orthophosphoric acid (H₃PO₄) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis Detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

3. Preparation of Mobile Phase and Solutions:

  • Phosphate Buffer (20 mM, pH 7.0): Dissolve 3.48 g of K₂HPO₄ in 1 L of deionized water. Adjust the pH to 7.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: A mixture of Phosphate Buffer (pH 7.0) and Acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase before use.

  • Diluent: A mixture of deionized water and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 5 mg of the this compound sample, transfer to a 50 mL volumetric flask, dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 7.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Example Chromatographic Data for Purity Calculation

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
12.8515.20.30
24.524985.699.51
36.1822.10.44
48.937.50.15
Total -5030.4 100.00

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

In this example, the purity of this compound is calculated as 99.51%.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC analysis for determining the purity of this compound.

HPLC_Workflow A Sample and Standard Preparation D Sample Analysis A->D B HPLC System Configuration C System Suitability Test B->C H Pass? C->H E Data Acquisition D->E F Data Processing and Purity Calculation E->F G Report Generation F->G H->B No H->D Yes

Caption: Workflow for HPLC purity analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dimethoxypyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 2,6-Dimethoxypyridine-3,5-diamine and its salts.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound encountered in a laboratory setting?

A1: this compound is often handled as its dihydrochloride or tetrahydrochloride salt.[1][2] These salt forms are typically more stable and easier to handle than the free base. The dihydrochloride salt presents as a white to pale yellow crystalline solid.[1][3]

Q2: What are the general solubility properties of this compound dihydrochloride?

A2: The dihydrochloride salt is reported to be readily soluble in water and alcohols.[1][3] This solubility profile is a key consideration when selecting a suitable solvent system for recrystallization.

Q3: What are the primary impurities that might be present in crude this compound?

A3: Potential impurities can originate from the synthetic route and may include starting materials, intermediates, or byproducts. A report by the European Commission's Scientific Committee on Consumer Products identified several potential impurities in batches of the dihydrochloride salt, including:

  • 2,6-dimethoxy-3-nitropyridine

  • 2,5-dimethoxypyridine

  • 3-amino-2,6-methoxypyridine

  • 3,5-diamino-2-methoxypyridine

  • 2,6-dihydroxypyridine

  • Unknown ammonium compounds[4]

Troubleshooting Guide

Q4: My final product has a persistent yellow or brown color after initial purification. What is the likely cause and how can I resolve it?

A4: A persistent color may be due to the presence of colored impurities, such as residual nitro-aromatic compounds from the synthesis or oxidation/degradation products.

  • Recommended Solution 1: Recrystallization with Activated Charcoal. During the recrystallization process (see Protocol 1), after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Recommended Solution 2: Column Chromatography. If recrystallization is ineffective, converting the salt to the free base and purifying it by column chromatography over silica gel can be very effective at removing polar, colored impurities (see Protocol 2).

Q5: The yield of my purified product is significantly lower than expected after recrystallization. What are the possible reasons and how can I improve it?

A5: Low yield during recrystallization is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or premature crystallization during hot filtration.

  • Recommended Solution 1: Optimize the Solvent System. Since the dihydrochloride salt is soluble in water and alcohol, try adjusting the solvent ratio.[1][3] If using an ethanol/water system, increasing the proportion of the anti-solvent (the one in which the compound is less soluble) at the cooling stage, or decreasing the total volume of solvent used for dissolution, can improve recovery.

  • Recommended Solution 2: Cool for a Longer Period. Ensure the crystallization process is complete by cooling the solution in an ice bath for an extended period before filtering to collect the crystals.

Q6: My HPLC analysis shows multiple peaks, but the product appears clean by TLC. What should I do?

A6: HPLC is often more sensitive than TLC and can reveal impurities that co-elute or are not visible on a TLC plate. The presence of multiple unidentified signals in HPLC has been previously reported for this compound.[4]

  • Recommended Solution 1: Orthogonal Purification. If you initially purified by recrystallization, a subsequent purification by column chromatography (or vice-versa) may remove the impurities.

  • Recommended Solution 2: Characterize Impurities. If possible, try to identify the impurities by techniques like LC-MS to understand their nature, which can provide clues for a more targeted purification strategy. The list of potential impurities in A3 can serve as a starting point for identification.[4]

Q7: I need to purify the free base of this compound, but it seems unstable or difficult to handle. What is the best approach?

A7: Free amines can be more susceptible to oxidation and may be oils or low-melting solids, making them harder to handle than their crystalline salt forms.

  • Recommended Solution: It is often best to generate the free base from its salt form immediately before use or just prior to a purification step like column chromatography (see Protocol 3). For long-term storage, it is advisable to convert the purified free base back to a stable salt, such as the dihydrochloride.

Quantitative Data Summary

The choice of purification method depends on the initial purity of the material, the required final purity, and the scale of the experiment. The following table provides a general comparison of common purification techniques for this compound and its salt.

Purification MethodTarget FormTypical PurityExpected YieldScaleAdvantagesDisadvantages
Recrystallization Dihydrochloride Salt>99%60-90%> 1 gSimple, cost-effective, excellent for removing minor impurities.Can have lower yields if the compound is highly soluble; may not remove impurities with similar solubility.
Column Chromatography Free Base>99.5%50-80%< 5 gHigh resolving power, effective for separating structurally similar impurities.More complex, time-consuming, requires larger volumes of solvent, and may lead to some product loss on the column.
Acid-Base Extraction Free Base / SaltVariable>90%AnyExcellent for removing non-basic or non-acidic impurities from the crude reaction mixture.Does not separate the target compound from other basic impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound Dihydrochloride

This protocol is based on the known solubility of the dihydrochloride salt in alcohols and water.[1][3]

  • Dissolution: In a flask, add the crude this compound dihydrochloride. Add a minimal amount of a solvent mixture (e.g., 9:1 ethanol:water) and heat the mixture to a gentle boil with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The product should be a white to pale yellow crystalline solid.[1]

Protocol 2: Column Chromatography of this compound (Free Base)

This procedure is suitable for obtaining high-purity material, especially when recrystallization is ineffective. The free base must be generated first (see Protocol 3).

  • Column Preparation: Pack a glass chromatography column with silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Sample Loading: Dissolve the crude free base in a minimum amount of the chromatography eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting eluent for a polar amine might be 50% ethyl acetate in hexanes, gradually increasing the polarity with methanol (e.g., 0-10% methanol in dichloromethane). To prevent streaking of the amine on the acidic silica gel, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Protocol 3: Conversion of the Dihydrochloride Salt to the Free Base

This protocol is necessary before purification of the free base by column chromatography. The process involves neutralizing the hydrochloride salt.[5]

  • Dissolution: Dissolve the this compound dihydrochloride in water.

  • Neutralization: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude free base, which can then be used directly for column chromatography.

Visualizations

PurificationWorkflow cluster_start Start cluster_decision Purity Assessment & Method Selection cluster_purification Purification Pathways cluster_end End Product Start Crude Product (this compound Salt) Assess Assess Purity (TLC, HPLC, Appearance) Start->Assess ChooseMethod Select Purification Method Assess->ChooseMethod Recrystallize Protocol 1: Recrystallization of Salt ChooseMethod->Recrystallize High Initial Purity Scale > 1g ConvertToBase Protocol 3: Convert to Free Base ChooseMethod->ConvertToBase Low Initial Purity Complex Mixture EndProduct Pure Product (>99% Purity) Recrystallize->EndProduct Chromatography Protocol 2: Column Chromatography ConvertToBase->Chromatography Chromatography->EndProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_color Issue: Discoloration cluster_hplc Issue: Multiple Peaks Problem Problem Encountered: Product is Impure Color Product is Colored (Yellow/Brown) Problem->Color HPLC HPLC Shows Multiple Peaks Problem->HPLC CauseColor Cause: Oxidation or Nitro-Aromatic Impurities Color->CauseColor SolutionColor1 Solution: Recrystallize with Activated Charcoal CauseColor->SolutionColor1 SolutionColor2 Solution: Column Chromatography CauseColor->SolutionColor2 CauseHPLC Cause: Starting Materials, Byproducts, or Isomers HPLC->CauseHPLC SolutionHPLC Solution: Orthogonal Purification (e.g., Chromatography after Recrystallization) CauseHPLC->SolutionHPLC

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 2,6-Dimethoxypyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dimethoxypyridine-3,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Based on analytical testing of various batches, several potential impurities have been identified. These can arise from starting materials, intermediates, byproducts of side reactions, or solvents. The most commonly monitored impurities include:

  • Starting Materials and Intermediates:

    • 2,6-dichloro-3,5-dinitropyridine (unreacted starting material)

    • 2,6-dimethoxy-3,5-dinitropyridine (unreacted intermediate)

    • Mono-nitro compounds (from incomplete nitration)

  • Byproducts of Side Reactions:

    • Partially reduced intermediates (e.g., nitro-amino compounds)

    • Products of incomplete methoxylation (e.g., 2-chloro-6-methoxy-3,5-dinitropyridine)

    • Over-reduction products

  • Residual Solvents and Reagents:

    • Ethanol or Methanol (used in synthesis and purification)

    • Residual catalyst (e.g., Palladium on carbon)

    • Ammonium salts

Q2: What is a typical purity profile for this compound?

A2: The purity of this compound can vary depending on the synthetic route and purification methods. The following table summarizes data from a representative analysis of two batches of the dihydrochloride salt.

Impurity/ParameterBatch 1 SpecificationBatch 2 SpecificationLikely Origin
Purity (by HPLC) 97.9 area% (at 210 nm)94.4 area% (at 254 nm)-
2,6-dimethoxy-3-nitropyridine12 ppmNot detected (LOD 5 ppm)Incomplete reduction of a mono-nitro impurity.
2,5-dimethoxypyridineNot detected (LOD 29 ppm)Not detected (LOD 29 ppm)Potential rearrangement or isomeric impurity in starting materials.
3-amino-2,6-dimethoxypyridineNot detected (LOD 95 ppm)Not detected (LOD 95 ppm)Incomplete dinitration followed by reduction.
3,5-diamino-2-methoxypyridineNot detected (LOD 11 ppm)Not detected (LOD 11 ppm)Incomplete methoxylation of one chloro group.
2,6-dihydroxypyridineNot detected (LOD 11 ppm)Not detected (LOD 11 ppm)Hydrolysis of the methoxy or chloro groups at high temperatures or extreme pH.
Chloride Content 28.4 % (w/w)28.8 % (w/w)Formation of the dihydrochloride salt.
Water Content 0.5 % (w/w)0.2 % (w/w)Residual moisture from work-up and purification.
Ethanol Not specifiedSmall amount presentResidual solvent from purification (e.g., recrystallization).
Unknown Ammonium Compound PresentPresentByproduct from reduction step if using certain reagents (e.g., hydrazine).

LOD: Limit of Detection

Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, and the troubleshooting points are organized by step.

Proposed Synthetic Pathway:

A 2,6-Dichloropyridine B 2,6-Dichloro-3,5-dinitropyridine A->B Nitration (HNO3/H2SO4) C 2,6-Dimethoxy-3,5-dinitropyridine B->C Methoxylation (NaOMe/MeOH) D This compound C->D Reduction (e.g., H2/Pd-C) start Synthesis of this compound Complete check_purity Analyze Final Product Purity (e.g., HPLC, NMR, LC-MS) start->check_purity purity_ok Purity Meets Specification? check_purity->purity_ok end Product Ready for Use purity_ok->end Yes troubleshoot Identify Impurity/Issue purity_ok->troubleshoot No impurity1 Unreacted Starting Material/ Intermediate (e.g., Dinitro or Dichloro Compounds) troubleshoot->impurity1 impurity2 Partially Reduced or Incompletely Methoxylated Byproducts troubleshoot->impurity2 impurity3 Discoloration (Oxidation) troubleshoot->impurity3 impurity4 Residual Solvent/Catalyst troubleshoot->impurity4 solution1 Optimize Reaction: - Increase reaction time/temp - Increase reagent stoichiometry - Re-purify (e.g., recrystallization) impurity1->solution1 solution2 Optimize Reduction/Methoxylation: - Check catalyst activity - Increase reaction time - Ensure anhydrous conditions impurity2->solution2 solution3 Improve Work-up/Purification: - Work under inert atmosphere - Use activated carbon - Re-crystallize impurity3->solution3 solution4 Improve Purification: - Dry product under high vacuum - Ensure complete catalyst filtration impurity4->solution4 solution1->check_purity solution2->check_purity solution3->check_purity solution4->check_purity

Technical Support Center: 2,6-Dimethoxypyridine-3,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethoxypyridine-3,5-diamine. The following sections address common issues related to byproduct formation during its synthesis, offering insights into their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound?

A common synthetic approach for introducing amino groups onto a pyridine ring is through the nitration of a precursor followed by reduction. For this compound, a plausible pathway involves the dinitration of 2,6-dimethoxypyridine, followed by the reduction of the two nitro groups to form the desired diamine.

Q2: What are the common impurities or byproducts I should be aware of when synthesizing this compound?

During the synthesis, several byproducts can be formed. A European Commission report on the safety of 2,6-dimethoxy-3,5-pyridinediamine as a hair dye ingredient identified several potential impurities in commercial batches.[1] These include:

  • 2,6-dimethoxy-3-nitropyridine

  • 2,5-dimethoxypyridine

  • 3-amino-2,6-dimethoxypyridine

  • 3,5-diamino-2-methoxypyridine

  • 2,6-dihydroxypyridine

Q3: How can I detect these byproducts in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for detecting and quantifying these impurities.[1] Developing an appropriate HPLC method with a suitable column and mobile phase will be crucial for monitoring the reaction progress and the purity of the final product. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity of the byproducts.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Yes, the synthesis of this compound involves hazardous reagents. Nitrating agents, such as nitric acid and sulfuric acid, are highly corrosive and strong oxidizers.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All reactions should be carried out in a well-ventilated fume hood.

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide provides insights into the potential sources of common byproducts and suggests corrective actions to minimize their formation.

Byproduct Data Summary

The following table summarizes the common byproducts, their likely origin, and key analytical observations.

Byproduct NameMolecular FormulaLikely OriginAnalytical Notes
2,6-dimethoxy-3-nitropyridineC₇H₈N₂O₄Incomplete dinitration of 2,6-dimethoxypyridine.Appears as an intermediate. Its presence in the final product indicates insufficient reaction time or nitrating agent concentration.
2,5-dimethoxypyridineC₇H₉NO₂Potential starting material impurity or a result of a side reaction.Can be identified by its distinct retention time in HPLC and unique NMR spectrum.
3-amino-2,6-dimethoxypyridineC₇H₁₀N₂O₂Incomplete dinitration followed by complete reduction of the single nitro group.A mono-aminated byproduct.
3,5-diamino-2-methoxypyridineC₆H₉N₃ODemethylation of one of the methoxy groups during the reaction.The loss of a methyl group can be confirmed by mass spectrometry.
2,6-dihydroxypyridineC₅H₅NO₂Hydrolysis of the methoxy groups, potentially catalyzed by acidic conditions.This byproduct is more polar and will have a shorter retention time on a reverse-phase HPLC column.
Experimental Protocols: A General Approach

Step 1: Dinitration of 2,6-Dimethoxypyridine

  • Methodology: 2,6-dimethoxypyridine is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce two nitro groups at the 3 and 5 positions. The reaction temperature and the ratio of the acids are critical parameters to control.

  • Potential Issues: Incomplete nitration leading to the formation of 2,6-dimethoxy-3-nitropyridine.

Step 2: Reduction of 3,5-Dinitro-2,6-dimethoxypyridine

  • Methodology: The dinitro compound is then reduced to the corresponding diamine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).

  • Potential Issues: Incomplete reduction, leading to the presence of nitro-amino intermediates, or over-reduction/side reactions leading to other byproducts.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway, potential byproduct formation, and a troubleshooting workflow.

Synthesis_Pathway Start 2,6-Dimethoxypyridine Intermediate 3,5-Dinitro-2,6-dimethoxypyridine Start->Intermediate Nitration (HNO3/H2SO4) Product This compound Intermediate->Product Reduction (e.g., H2/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Byproduct_Formation cluster_nitration Nitration Step cluster_reaction_conditions General Reaction Conditions cluster_reduction Reduction Step 2,6-Dimethoxypyridine 2,6-Dimethoxypyridine 2,6-dimethoxy-3-nitropyridine 2,6-dimethoxy-3-nitropyridine 2,6-Dimethoxypyridine->2,6-dimethoxy-3-nitropyridine Incomplete Nitration 2,6-dihydroxypyridine 2,6-dihydroxypyridine 2,6-Dimethoxypyridine->2,6-dihydroxypyridine Hydrolysis (Acidic) 3-amino-2,6-dimethoxypyridine 3-amino-2,6-dimethoxypyridine 2,6-dimethoxy-3-nitropyridine->3-amino-2,6-dimethoxypyridine Reduction 3,5-Dinitro-2,6-dimethoxypyridine 3,5-Dinitro-2,6-dimethoxypyridine 3,5-diamino-2-methoxypyridine 3,5-diamino-2-methoxypyridine 3,5-Dinitro-2,6-dimethoxypyridine->3,5-diamino-2-methoxypyridine Demethylation

Caption: Potential pathways for the formation of common byproducts.

Troubleshooting_Workflow Start Byproduct Detected in Final Product Byproduct_ID Identify Byproduct (HPLC, MS, NMR) Start->Byproduct_ID Incomplete_Nitration High levels of 2,6-dimethoxy-3-nitropyridine or 3-amino-2,6-dimethoxypyridine? Byproduct_ID->Incomplete_Nitration Hydrolysis_Demethylation Presence of 2,6-dihydroxypyridine or 3,5-diamino-2-methoxypyridine? Byproduct_ID->Hydrolysis_Demethylation Incomplete_Nitration->Hydrolysis_Demethylation No Optimize_Nitration Optimize Nitration: - Increase reaction time - Increase nitrating agent concentration - Adjust temperature Incomplete_Nitration->Optimize_Nitration Yes Optimize_Conditions Optimize Reaction Conditions: - Use milder acid conditions - Lower reaction temperature - Protect methoxy groups if necessary Hydrolysis_Demethylation->Optimize_Conditions Yes Pure_Product Pure Product Hydrolysis_Demethylation->Pure_Product No Optimize_Nitration->Pure_Product Optimize_Conditions->Pure_Product

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Optimizing Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted pyridines?

A1: Several methods are available for the synthesis of substituted pyridines, with the choice depending on the desired substitution pattern and available starting materials. Three widely used methods are:

  • Hantzsch Dihydropyridine Synthesis: This is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[1][2][3] The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][4]

  • Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines.[5][6]

  • Kröhnke Pyridine Synthesis: This synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to produce highly functionalized pyridines.[7][8]

Q2: My Hantzsch synthesis is resulting in low yields. What are the potential causes and solutions?

A2: Low yields in the Hantzsch synthesis can stem from several factors. The classical one-pot method often requires harsh reaction conditions and long reaction times.[1] To improve yields, consider the following:

  • Catalysis: Using a catalyst such as p-toluenesulfonic acid (PTSA) can significantly improve yields, with some studies reporting up to 96% yield in aqueous media under ultrasonic irradiation.[1]

  • Reaction Conditions: Microwave-assisted synthesis has been shown to be an effective method for improving yields and reducing reaction times.[1]

  • Aromatization Step: The oxidation of the intermediate dihydropyridine can be inefficient. While common oxidants like CrO₃ and KMnO₄ are used, they can lead to side products and difficult workups.[1] Milder and more efficient aromatization methods have been developed, including the use of iodine in refluxing methanol or photochemical conditions.[1]

Q3: The Bohlmann-Rahtz synthesis requires high temperatures for the cyclodehydration step. Are there milder alternatives?

A3: Yes, the high temperatures required for the cyclodehydration step in the Bohlmann-Rahtz synthesis are a known drawback.[5] Several modifications have been developed to address this:

  • Acid Catalysis: The use of acid catalysts can facilitate the reaction under milder conditions.[5] Both Brønsted and Lewis acids have been shown to be effective. For example, using acetic acid as a Brønsted acid catalyst allows the reaction to proceed in a single step without the need to isolate the intermediate.[9][10]

  • One-Pot Procedures: The development of one-pot procedures where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia can improve the overall efficiency and avoid the isolation of intermediates.[11]

  • Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction and allow for lower overall reaction temperatures.[10][11]

Q4: I am having trouble with the purification of my pyridine product. What are some common impurities and how can I remove them?

A4: Pyridine and its derivatives can contain impurities that are difficult to separate due to similar physical properties.[12] Common impurities can include pyrazine and pyrimidine compounds.[12] Traditional purification methods may not always be effective.[13] A method involving the reaction of the crude pyridine compound with an alkali metal compound followed by distillation has been shown to be an effective purification strategy.[12]

Troubleshooting Guides

Hantzsch Pyridine Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction; side product formation during aromatization.- Optimize reaction temperature and time. - Consider using a catalyst like p-toluenesulfonic acid.[1] - Employ milder aromatization conditions (e.g., iodine in methanol, photochemical methods).[1] - Explore microwave-assisted synthesis to improve reaction efficiency.[1]
Difficult Product Isolation Strong oxidative conditions in the aromatization step leading to complex mixtures.- Utilize milder oxidizing agents to simplify the workup process.[1]
Formation of Unexpected Products Reaction mechanism is sensitive to reactants and conditions; multiple reaction pathways are possible.[1]- Carefully control the stoichiometry of the reactants. - Pre-form intermediates to guide the reaction towards the desired product.[1]
Bohlmann-Rahtz Pyridine Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield High temperatures for cyclodehydration leading to decomposition; inefficient Michael addition.- Use an acid catalyst (e.g., acetic acid, ytterbium triflate, zinc bromide) to lower the activation energy of the cyclodehydration step.[5][9][10] - Optimize the solvent; ethanol has been shown to be a favorable protic solvent.[5][10] - Consider a one-pot, three-component reaction to avoid isolation of the aminodiene intermediate.[5][11]
Need for High Temperatures The E/Z isomerization of the aminodiene intermediate requires significant thermal energy.[5]- Employ acid catalysis to facilitate the isomerization and subsequent cyclization at lower temperatures.[5]
Poorly Available Enamine Substrates Enamines can be unstable or difficult to prepare.- Generate the enamine in situ from a more readily available 1,3-dicarbonyl compound and ammonium acetate.[5]
Kröhnke Pyridine Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield Inefficient Michael addition or cyclization.- Ensure the use of an appropriate nitrogen source, such as ammonium acetate, to promote the ring closure.[7] - Optimize the solvent; glacial acetic acid or methanol are commonly used.[7]
Side Product Formation The 1,5-dicarbonyl intermediate can potentially undergo other reactions.- Carefully control the reaction conditions to favor the desired cyclization pathway.
Limited Substrate Scope The reaction is typically performed with α-pyridinium methyl ketone salts.- Explore variations of the Kröhnke synthesis that allow for the use of other starting materials, such as 1,3-dicarbonyl compounds.[7]

Experimental Protocols

General Protocol for Hantzsch Pyridine Synthesis (Microwave-Assisted)
  • In a microwave-safe vessel, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1.2 mmol).

  • Add a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-140°C) for a designated time (e.g., 5-15 minutes).[10]

  • After cooling, add an oxidizing agent (e.g., ferric chloride) to facilitate the aromatization to the pyridine ring.[1]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

General Protocol for One-Pot Bohlmann-Rahtz Pyridine Synthesis
  • To a solution of the 1,3-dicarbonyl compound (1 mmol) and the alkynone (1 mmol) in a suitable solvent (e.g., ethanol or toluene), add ammonium acetate (1.5 mmol).[5]

  • Add a catalytic amount of a Brønsted acid (e.g., acetic acid).[9][10]

  • Reflux the reaction mixture and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired substituted pyridine.

General Protocol for Kröhnke Pyridine Synthesis
  • Synthesize the α-pyridinium methyl ketone salt by reacting the corresponding α-haloketone with pyridine.

  • In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (1 mmol) and the α,β-unsaturated carbonyl compound (1 mmol) in a suitable solvent (e.g., glacial acetic acid or methanol).[7]

  • Add ammonium acetate (1.5-2 mmol) as the nitrogen source.[7]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.

Visualizations

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Aldehyde Aldehyde Condensation Multicomponent Condensation Aldehyde->Condensation BetaKetoester β-Keto Ester (2 eq.) BetaKetoester->Condensation NitrogenSource Nitrogen Source (e.g., NH₃) NitrogenSource->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation (Aromatization) Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Bohlmann_Rahtz_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or High Temperature Required Cause1 High Activation Energy for Cyclodehydration Problem->Cause1 Cause2 Inefficient E/Z Isomerization Problem->Cause2 Cause3 Unstable Enamine Starting Material Problem->Cause3 Solution1 Use Acid Catalyst (Brønsted or Lewis) Cause1->Solution1 Solution3 Utilize Microwave-Assisted Heating Cause1->Solution3 Cause2->Solution1 Solution2 Employ One-Pot, Three-Component Synthesis Cause3->Solution2 Kröhnke_Mechanism_Overview Reactant1 α-Pyridinium Methyl Ketone Salt Michael_Addition Michael Addition Reactant1->Michael_Addition Reactant2 α,β-Unsaturated Carbonyl Reactant2->Michael_Addition Intermediate 1,5-Dicarbonyl Intermediate Michael_Addition->Intermediate Ring_Closure Ring Closure & Dehydration Intermediate->Ring_Closure Nitrogen_Source Ammonium Acetate Nitrogen_Source->Ring_Closure Product Substituted Pyridine Ring_Closure->Product

References

Technical Support Center: 2,6-Dimethoxypyridine-3,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability, storage, and handling of 2,6-Dimethoxypyridine-3,5-diamine and its common salt form, the dihydrochloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common form of this compound available commercially?

A1: this compound is frequently supplied as its dihydrochloride salt (CAS No: 56216-28-5). This salt is a white to pale yellow crystalline solid.[1][2] The parent compound, or free base, is this compound (CAS No: 85679-78-3).

Q2: What are the recommended storage conditions for this compound?

A2: For the dihydrochloride salt, it is recommended to store the compound at 2-8 °C under an inert atmosphere to ensure its stability.[1][2] Long-term storage in a cool, dry, and well-ventilated area is crucial.

Q3: What solvents can I use to dissolve this compound dihydrochloride?

A3: The dihydrochloride salt is reported to be easily soluble in water and alcohol.[1][2]

Q4: What is the general stability of this compound in solution?

A4: The stability of this compound dihydrochloride can be pH-dependent. In a 10% (w/v) aqueous solution at pH 3, it showed degradation to approximately 90% of its initial concentration within two days. However, when incorporated into a specific formulation, it was found to be stable for 2 months at 20°C. This suggests that the formulation matrix can significantly impact its stability.

Q5: What are the primary applications of this compound?

A5: this compound is primarily used as a chemical reagent and intermediate in organic synthesis.[1][2] It serves as a building block for more complex molecules, including pharmaceutical raw materials.[1] It has also been identified for use as a precursor in oxidative hair coloring agents.[3][4]

Troubleshooting Guides

Issue 1: The compound or reaction mixture has developed a dark color.

This is a common issue with amine-containing compounds, which can be susceptible to oxidation.

  • Possible Cause 1: Air Oxidation. The free base form of diaminopyridines can be sensitive to air, leading to colored oxidation products. The salt form (dihydrochloride) is generally more stable.

  • Troubleshooting Steps:

    • If using the dihydrochloride salt, ensure the discoloration is not from a downstream reaction step.

    • If you have neutralized the salt to the free base, handle it under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.

    • Use degassed solvents for your reaction to minimize dissolved oxygen.

    • Consider that skin contact during toxicological studies has been noted to cause black staining, which may indicate the formation of colored degradation products upon interaction with biological or environmental factors.[3]

Issue 2: My reaction is giving a low yield or multiple unexpected side products.

Diaminopyridines are nucleophilic and can participate in several side reactions if conditions are not optimized.

  • Possible Cause 1: Oligomerization. In reactions like palladium-catalyzed aminations, related diaminopyrimidines have been observed to form oligomers as side products.[5]

  • Troubleshooting Steps:

    • Adjust the stoichiometry of your reactants. Using an excess of the amine can sometimes lead to multiple additions or polymer formation.

    • Modify the reaction temperature. Lowering the temperature may increase selectivity and reduce the rate of side reactions.

    • Screen different catalysts or ligands (if applicable) that may offer better steric hindrance or electronic properties to favor the desired product.

  • Possible Cause 2: Unwanted Nitration Products. If using nitrating agents, the reaction can be complex. Studies on the nitration of analogous diaminopyrazines have shown that while mono-nitration can be selective, further nitration can lead to a mixture of products, including dinitro compounds and even ring-opened products like tetraketopiperazine.[6]

  • Troubleshooting Steps:

    • Carefully control the amount of nitrating agent used.

    • Maintain a low reaction temperature to improve selectivity.

    • Consider protecting one of the amino groups before nitration if regioselectivity is a problem.

Issue 3: I am seeing unexpected peaks in my HPLC or NMR analysis of the starting material.

The purity of the starting material can vary, and several potential impurities have been identified.

  • Possible Impurities: A report by the European Commission's Scientific Committee on Consumer Products (SCCP) identified several potential impurities in batches of this compound HCl.[3] These are summarized in the table below.

  • Troubleshooting Steps:

    • Compare the unexpected peaks in your analytical data to the list of known potential impurities.

    • Run a fresh analysis of your starting material to confirm it meets the purity requirements for your experiment.

    • If significant impurities are present, consider purifying the starting material by recrystallization or chromatography before use.

    • The SCCP report also noted unidentified signals near the dead volume in HPLC, suggesting the presence of highly polar impurities.[3]

Data Presentation

Table 1: Stability of this compound HCl in Aqueous Solution

ConcentrationpHTemperatureDurationPurity
10% (w/v)3Ambient2 days~90.7%
10% (w/v)3Ambient7 days~91.4%

Data sourced from the SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.

Table 2: Potential Impurities in this compound HCl

Impurity Name
2,6-dimethoxy-3-nitropyridine
2,5-dimethoxypyridine
3-amino-2,6-methoxypyridine
3,5-diamino-2-methoxypyridine
2,6-dihydroxypyridine
Unknown ammonium compound

Data sourced from the SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.[3]

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

This method is based on analytical procedures described for the dihydrochloride salt.[3]

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water. A buffer such as phosphoric acid or formic acid (for MS compatibility) can be used.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at multiple wavelengths, such as 210 nm, 254 nm, and 315 nm, can be used to detect the main compound and various impurities.[3]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water/methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

Protocol 2: General Procedure for Neutralization of the Dihydrochloride Salt

This protocol describes the generation of the free base from its dihydrochloride salt, based on a procedure for a similar compound.

  • Suspend the this compound dihydrochloride in water at a cooled temperature (e.g., 15 °C).

  • Slowly add a suitable base (e.g., 25% aqueous ammonia or a saturated solution of sodium bicarbonate) dropwise while stirring until the pH of the mixture reaches 7.0-8.0.

  • Continue stirring the resulting precipitate at a cool temperature for approximately 30 minutes.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum. The resulting free base should be used immediately or stored under a strict inert atmosphere to prevent oxidation.

Visualizations

handling_workflow cluster_storage Storage & Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Troubleshooting receive Receive Compound store Store at 2-8 °C under inert gas receive->store Verify CoA weigh Weigh under N2/Ar if sensitive store->weigh dissolve Dissolve in degassed solvent weigh->dissolve react Run reaction under inert atmosphere dissolve->react analyze Analyze product (HPLC, NMR) react->analyze check_purity Check for impurities and side products analyze->check_purity

Caption: Recommended workflow for handling this compound.

discoloration_troubleshooting action_node action_node start_node start_node start Discoloration Observed is_freebase Are you using the free base? start->is_freebase is_air_exposed Was the reaction exposed to air? is_freebase->is_air_exposed Yes check_reagents Action: Check other reagents for instability is_freebase->check_reagents No (Using HCl salt) is_solvent_degassed Were solvents degassed? is_air_exposed->is_solvent_degassed No use_inert Action: Switch to inert atmosphere (N2 or Ar) is_air_exposed->use_inert Yes degas_solvents Action: Use degassed solvents is_solvent_degassed->degas_solvents No is_solvent_degassed->check_reagents Yes

Caption: Troubleshooting guide for product or solution discoloration.

hplc_troubleshooting decision_node decision_node impurity_node impurity_node action_node action_node start Unexpected Peak in HPLC check_retention Is the peak very early (near dead volume)? start->check_retention compare_known Does it match known impurities? check_retention->compare_known No polar_impurity Likely a highly polar impurity check_retention->polar_impurity Yes check_reaction Is it a reaction side product? compare_known->check_reaction No known_impurity Identified as known impurity (Table 2) compare_known->known_impurity Yes side_product Likely a side product (e.g., oligomer) check_reaction->side_product Yes unknown Unknown compound check_reaction->unknown No purify_sm Action: Purify starting material known_impurity->purify_sm optimize_rxn Action: Optimize reaction conditions side_product->optimize_rxn isolate_characterize Action: Isolate and characterize peak unknown->isolate_characterize

Caption: Logic for identifying unexpected peaks in HPLC analysis.

References

Technical Support Center: Troubleshooting Failed Cyclization Reactions with Diamines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during cyclization reactions involving diamines.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach can help identify the root cause of a failed reaction. The following workflow outlines a logical sequence of checks to perform.

Troubleshooting_Workflow start Failed Cyclization Reaction check_purity Verify Starting Material Purity & Integrity (Diamine, Electrophile, Solvent, Reagents) start->check_purity check_conditions Review Reaction Conditions (Temp, Concentration, Atmosphere) check_purity->check_conditions If materials are pure optimize_conditions Systematically Optimize Conditions (Solvent, Temp, Base/Acid, Catalyst) check_conditions->optimize_conditions If conditions seem correct side_reactions Analyze for Side Reactions (Polymerization, Intermolecular products) check_conditions->side_reactions If side reactions are suspected change_strategy Evaluate Alternative Strategy (Different Catalyst, Activating Agent, or Cyclization Precursor) optimize_conditions->change_strategy Optimization fails success Successful Cyclization optimize_conditions->success Optimization works high_dilution Implement High Dilution Conditions side_reactions->high_dilution Polymerization observed protecting_groups Consider Protecting Groups (If one amine is too reactive or for regioselectivity) side_reactions->protecting_groups Regioselectivity issues high_dilution->optimize_conditions protecting_groups->optimize_conditions change_strategy->success

Caption: A step-by-step workflow for troubleshooting failed diamine cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is failing or giving very low yields. What are the common initial checks?

A: When a cyclization reaction fails, it's often due to issues with the foundational components of the reaction. Start by systematically verifying the following:

  • Starting Material Purity: Ensure the diamine, electrophile, and any reagents are pure and dry. Diamines can be particularly susceptible to oxidation or absorbing atmospheric CO2 to form carbamates, which can inhibit the desired reaction.[1][2] Re-purify starting materials if necessary.

  • Solvent Quality: Use dry, degassed solvents. The presence of water can hydrolyze reagents or intermediates, while dissolved oxygen can lead to degradation. For instance, lithium amides require dry organic solvents and inert atmosphere protocols to avoid rapid decomposition.[3]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials, intermediates, or products.

  • Inert Atmosphere: Many cyclization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Stability: Confirm that all reagents, especially catalysts or bases, are active. Older reagents or those stored improperly may have degraded.

Q2: I'm observing significant side product formation, such as polymers. How can I promote the desired intramolecular cyclization?

A: The formation of polymers or other intermolecular products is a classic competitive pathway in cyclization reactions. To favor the desired intramolecular reaction, the reacting ends of the same molecule must find each other before they react with another molecule.

  • High-Dilution Principle: This is the most critical factor. Running the reaction at a very low concentration (e.g., 0.001–0.05 M) significantly increases the probability of intramolecular events over intermolecular ones. This can be achieved by using a large volume of solvent or by using a syringe pump for the slow addition of the substrate to the reaction mixture.

  • Solvent Choice: The solvent can influence the conformation of the linear precursor. A solvent that promotes a "folded" or pre-organized conformation can accelerate intramolecular cyclization. For example, non-polar solvents may encourage conformations where polar ends of the molecule are in proximity due to solvophobic effects. Conversely, polar aprotic solvents are often used to dissolve reagents and facilitate the reaction.[3]

  • Temperature: Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the rate of the higher-activation-energy intermolecular reaction. However, this must be balanced with achieving a practical reaction rate.

Cyclization_Pathways substrate Linear Diamine Precursor intramolecular Intramolecular Reaction (Favored at Low Concentration) substrate->intramolecular intermolecular Intermolecular Reaction (Favored at High Concentration) substrate->intermolecular product Desired Cyclic Product intramolecular->product Cyclization polymer Polymer / Dimer intermolecular->polymer Polymerization

Caption: Competing reaction pathways in diamine cyclization reactions.

Q3: How do I choose the optimal catalyst and reaction conditions for my specific diamine cyclization?

A: The choice of catalyst and conditions is highly dependent on the nature of the cyclization. There is no single universal catalyst. A systematic screening process is often necessary.

  • Catalyst Type:

    • Transition Metals (Pd, Rh, Cu, etc.): These are widely used for various cyclizations, such as hydroaminations and diamination reactions.[4][5][6] The choice of metal and ligand is crucial. For example, different Josiphos ligands in copper-catalyzed reactions can lead to regiodivergent outcomes, producing 1,4-diamines instead of 1,2-diamines.[7]

    • Acid/Base Catalysis: Many cyclocondensation reactions rely on acid or base catalysis to activate the substrates. For instance, Brønsted acids like silica-supported HClO4 can effectively catalyze intramolecular cyclization of diazoketones.[8]

    • Organocatalysts: Chiral organocatalysts, such as those derived from proline, can be used for asymmetric cyclizations.[9]

  • Optimization Screening: It is essential to screen various parameters to find the optimal conditions. The table below shows an example of how changing solvents and equivalents of reagents can dramatically impact product yield in a cascade cyclization.

Table 1: Example of Reaction Condition Optimization
EntrySolventBase (equiv)Acid (equiv)Diamine (equiv)Time (h)Yield (%)
1Toluene1.11.11.124 / 2425
2MeCN1.11.11.124 / 2445
3EtOH1.11.11.112 / 1272
4EtOH2.21.11.112 / 1280
5EtOH2.22.21.14 / 485
6EtOH2.22.22.22 / 291
Data adapted from a study on cascade cyclization/condensation reactions.[10]
Q4: When should I use protecting groups, and how do I select the right one?

A: Protecting groups are essential tools in complex syntheses to temporarily mask a reactive functional group, preventing it from participating in undesired reactions.[11][12]

  • When to Use Them:

    • Unsymmetrical Diamines: If the two amino groups have different reactivities and you want the reaction to occur at the less reactive site.

    • Preventing Side Reactions: To prevent an amino group from acting as a nucleophile when another part of the molecule needs to react with an electrophile.

    • Improving Solubility/Handling: Some protecting groups can alter the physical properties of the molecule, making it easier to handle or purify.

    • Directing Regioselectivity: The choice of protecting group can influence where a reaction occurs. For example, in organocatalytic Mannich reactions, an azido protecting group can lead to 1,2-diamine products, while a phthalimido group can direct the reaction to form 1,4-diamines.[13]

  • How to Choose:

    • Stability: The protecting group must be stable to the conditions of the cyclization reaction.

    • Orthogonality: In a multi-step synthesis, you may need multiple protecting groups. An orthogonal set allows for the selective removal of one group in the presence of others.[12][14] For example, a Boc group (acid-labile) can be removed without affecting a Cbz group (removed by hydrogenolysis).

    • Ease of Introduction/Removal: The protection and deprotection steps should be high-yielding and should not require harsh conditions that could damage the rest of the molecule.[14]

Common Protecting Groups for Amines:
Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N)Strong acid (e.g., TFA, HCl)
CarboxybenzylCbz or ZCbzCl, baseCatalytic Hydrogenation (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine)
TosylTsTsCl, baseStrong reducing agents (e.g., Na/NH₃) or strong acid

Key Experimental Protocols

Protocol: General Procedure for Palladium-Catalyzed Intramolecular Cyclization

This protocol is a representative example for the synthesis of a cyclic diamine derivative via an intramolecular diamination reaction. Note: This is a generalized procedure and must be adapted based on the specific substrate and literature precedents.

Materials:

  • Linear diamine precursor (e.g., N-allyl hydroxylamine-O-sulfamate) (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃•CHCl₃) (2.5-5 mol%)

  • Chiral Ligand (e.g., (R,R)-L₁) (5-10 mol%)

  • Base or Acid additive (if required, e.g., Cs₂CO₃ or PhCO₂H) (20 mol%)[4]

  • Anhydrous, degassed solvent (e.g., Dioxane, THF)

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst and the chiral ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe and stir the mixture for 15-20 minutes at room temperature to allow for catalyst pre-formation.

  • Reagent Addition: Add the base or acid additive if required by the specific reaction.[4]

  • Substrate Addition: Dissolve the linear diamine precursor in the solvent and add it to the flask. If using high-dilution techniques, the substrate should be added slowly via a syringe pump over several hours.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic compound.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine yield and enantiomeric excess.[10]

References

Navigating the Labyrinth of Heterocyclic Synthesis: A Technical Support Center for Managing Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical support center designed to assist researchers, scientists, and drug development professionals in managing common side reactions encountered during heterocyclic synthesis is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to streamline the synthesis of these vital chemical compounds.

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, their synthesis is often plagued by the formation of unwanted side products, leading to reduced yields, complex purification procedures, and delays in research and development. This technical support center directly addresses these challenges with a practical, problem-solving approach.

Key Features of the Technical Support Center:

  • Troubleshooting Guides in Q&A Format: Directly addressing specific issues encountered in key heterocyclic syntheses.

  • Detailed Experimental Protocols: Step-by-step methodologies for minimizing side reactions.

  • Quantitative Data Summaries: Clearly structured tables for easy comparison of reaction outcomes under various conditions.

  • Visual Workflow and Logic Diagrams: Graphviz-generated diagrams illustrating troubleshooting workflows and decision-making processes for reaction optimization.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the synthesis of important heterocyclic scaffolds.

Bischler-Napieralski Reaction

Issue: Low yield of the desired 3,4-dihydroisoquinoline and formation of a significant amount of a styrene byproduct.

Question: My Bischler-Napieralski reaction is producing a lot of the styrene derivative instead of the cyclized product. What is causing this and how can I prevent it?

Answer: This is a common issue caused by a retro-Ritter reaction, which becomes favorable under the reaction conditions. The formation of a conjugated system in the styrene byproduct can act as a thermodynamic sink.[1][2]

Troubleshooting Steps:

  • Solvent Choice: The use of a nitrile solvent corresponding to the nitrile that would be eliminated in the retro-Ritter reaction can shift the equilibrium away from the side product. However, this may not be economically viable for all nitriles.[2]

  • Alternative Reagents: Employing oxalyl chloride can help to avoid the formation of the nitrilium ion intermediate that precedes the retro-Ritter pathway by generating an N-acyliminium intermediate.[2]

  • Reaction Conditions: For substrates that are not electron-rich, using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can promote the desired cyclization.[3][4]

Logical Flow for Troubleshooting Bischler-Napieralski Reaction:

start Low Yield of Dihydroisoquinoline (High Styrene Byproduct) check_conditions Review Reaction Conditions start->check_conditions solvent Is a non-nitrile solvent being used? check_conditions->solvent reagent Is a standard condensing agent (e.g., POCl3) being used? solvent->reagent No solution1 Switch to a nitrile solvent solvent->solution1 Yes substrate Is the aromatic ring electron-deficient? reagent->substrate No solution2 Use oxalyl chloride as the reagent reagent->solution2 Yes solution3 Use P2O5 in refluxing POCl3 substrate->solution3 Yes success Improved Yield of Desired Product substrate->success No solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Hantzsch Pyridine Synthesis

Issue: Low yields and long reaction times under classical conditions.

Question: My Hantzsch pyridine synthesis is inefficient. How can I improve the yield and reduce the reaction time?

Answer: The classical Hantzsch synthesis often suffers from harsh conditions and poor efficiency.[5] Modern modifications can significantly improve the reaction outcome.

Troubleshooting Steps:

  • Catalyst and Medium: Consider using p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles under ultrasonic irradiation. This has been shown to dramatically increase yields (up to 96%) and shorten reaction times.[5]

  • Microwave Synthesis: Microwave-assisted synthesis can also accelerate the reaction and improve yields.

  • One-Pot Aromatization: To avoid isolating the intermediate dihydropyridine, a direct aromatization step can be included in a one-pot synthesis using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate.[5]

Experimental Workflow for Optimized Hantzsch Synthesis:

start Start: Aldehyde, β-Ketoester (2 eq.), Ammonia Source reaction_conditions Select Optimized Reaction Conditions start->reaction_conditions ultrasound Ultrasonic Irradiation (PTSA, aq. micelles) reaction_conditions->ultrasound Method 1 microwave Microwave Synthesis reaction_conditions->microwave Method 2 one_pot One-Pot Synthesis with In Situ Aromatization reaction_conditions->one_pot Method 3 dihydropyridine Formation of 1,4-Dihydropyridine ultrasound->dihydropyridine microwave->dihydropyridine product Final Pyridine Product one_pot->product aromatization Aromatization Step (e.g., FeCl3, MnO2) dihydropyridine->aromatization aromatization->product

Caption: Optimized workflows for the Hantzsch pyridine synthesis.

Paal-Knorr Furan Synthesis

Issue: Degradation of acid-sensitive functional groups on the substrate and difficulty in preparing the 1,4-dicarbonyl precursor.

Question: The harsh acidic conditions of my Paal-Knorr furan synthesis are destroying my starting material. Are there milder alternatives?

Answer: Yes, several modifications to the Paal-Knorr synthesis allow for milder reaction conditions, making it compatible with a wider range of functional groups.[1][6]

Troubleshooting Steps:

  • Mild Lewis Acids: Replace strong protic acids with mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃.[1]

  • Solid Catalysts: Clays like montmorillonite can serve as effective and easily removable catalysts.[1]

  • Ionic Liquids: Using an ionic liquid such as [BMIm]BF₄ as the solvent can enable the reaction to proceed at room temperature without an added acid catalyst.[1]

  • Microwave-Assisted Synthesis: Microwave heating can often reduce reaction times and byproduct formation.[6][7]

Pictet-Spengler Reaction

Issue: Formation of regioisomers when using a substituted β-arylethylamine.

Question: How can I control the regioselectivity of my Pictet-Spengler reaction to obtain the desired tetrahydroisoquinoline isomer?

Answer: The regioselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, particularly the pH.[8]

Troubleshooting Steps:

  • Acidic Conditions: In acidic media, the cyclization generally occurs at the position para to the activating group on the aromatic ring. This is due to the mechanism proceeding through an iminium ion intermediate.[8]

  • Neutral/Basic Conditions: At neutral or higher pH, cyclization at the ortho position can be favored. This is thought to proceed through a zwitterionic intermediate if a phenolic hydroxyl group is present.[8]

  • N-Acyliminium Ion Intermediate: Acylating the intermediate imine to form an N-acyliminium ion creates a highly reactive electrophile that can cyclize under mild conditions with good yields, often influencing the regioselectivity.[9]

Decision Pathway for Controlling Regioselectivity:

start Starting Materials: Substituted β-arylethylamine + Aldehyde/Ketone desired_isomer Desired Regioisomer? start->desired_isomer para_isomer Para-substituted product desired_isomer->para_isomer Para ortho_isomer Ortho-substituted product desired_isomer->ortho_isomer Ortho acyl_conditions Consider N-Acyliminium Ion Pathway desired_isomer->acyl_conditions Other acidic_conditions Use Acidic Conditions (e.g., HCl, TFA) para_isomer->acidic_conditions neutral_conditions Use Neutral or Basic Conditions ortho_isomer->neutral_conditions product Target Isomer Obtained acidic_conditions->product neutral_conditions->product acyl_conditions->product

Caption: Decision-making for regiocontrol in the Pictet-Spengler reaction.

Fischer Indole Synthesis

Issue: Reaction failure or low yield with certain substrates, and formation of dimeric byproducts.

Question: My Fischer indole synthesis is not working for my substrate, which has an electron-donating group. What can I do?

Answer: The Fischer indole synthesis can fail for substrates with strong electron-donating groups as they can promote a competing heterolytic N-N bond cleavage pathway over the desired[10][10]-sigmatropic rearrangement.[11]

Troubleshooting Steps:

  • Choice of Acid Catalyst: The choice of acid catalyst is crucial. While Brønsted acids are common, Lewis acids like ZnCl₂ or BF₃ can be more effective for challenging substrates.[12][13]

  • Reaction Temperature: Elevated temperatures are typically required, but excessive heat can lead to decomposition and dimer formation. Careful temperature control is necessary.

  • Buchwald Modification: For substrates that are incompatible with acidic conditions, the Buchwald modification, which uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, can be an effective alternative.[12]

  • Minimizing Dimerization: Dimerization can sometimes be suppressed by performing the reaction at a lower temperature for a longer period or by using a different acid catalyst.

Quantitative Data on Reaction Optimization

ReactionParameterCondition AOutcome ACondition BOutcome BReference
Hantzsch Pyridine Synthesis Catalyst/ConditionsClassical: Reflux in EtOHLow Yield, Long TimePTSA, Ultrasonic, Aq. Micelles96% Yield, Shorter Time[5]
Pictet-Spengler Reaction pHAcidicFavors para-cyclizationNeutralFavors ortho-cyclization[8]
Bischler-Napieralski Reaction SolventTolueneSignificant retro-RitterAcetonitrileMinimized retro-Ritter[2]

Experimental Protocols

Optimized Hantzsch Pyridine Synthesis with In Situ Aromatization
  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add ethanol (10 mL) as the solvent.

  • Reaction Initiation: To the stirred mixture, add ferric chloride (FeCl₃, 1.2 mmol) as the oxidizing agent.

  • Heating: Reflux the reaction mixture for the time determined by TLC monitoring until the starting materials are consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and stir for 15 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Regiocontrolled Pictet-Spengler Reaction (Acidic Conditions for para-Substitution)
  • Reactant Preparation: Dissolve the β-arylethylamine (1 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent such as toluene or dichloromethane.

  • Acid Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1-1.0 equivalent).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo. The crude product can be purified by crystallization or column chromatography.

This technical support center aims to be a living resource, with continuous updates based on new findings in the field of heterocyclic chemistry. Researchers are encouraged to consult this guide to overcome common synthetic challenges and accelerate their scientific discoveries.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted diaminopyridines in key organic reactions, supported by experimental data. The information is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this important class of compounds, which are prevalent in medicinal chemistry.

Introduction to Diaminopyridines

Diaminopyridines are a class of heterocyclic compounds containing a pyridine ring substituted with two amino groups. They serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The position and electronic nature of substituents on the diaminopyridine core significantly influence their reactivity in various chemical transformations. This guide focuses on comparing the reactivity of substituted diaminopyridines in Palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex pharmaceutical intermediates.

Palladium-Catalyzed C,N-Cross Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The reactivity of substituted diaminopyridines in this reaction is highly dependent on the nature of the substituents, the choice of catalyst, and the amine coupling partner.

Quantitative Data on Pd-Catalyzed C,N-Cross Coupling of 3-Halo-2-Aminopyridines

The following table summarizes the yields of N³-substituted-2,3-diaminopyridines from the palladium-catalyzed cross-coupling of 3-halo-2-aminopyridines with various amines. The data is adapted from a study by Lauterbach et al., which systematically investigated the effects of different phosphine ligands and precatalysts.

EntryHalogen (X)AmineCatalyst/LigandYield (%)
1BrMorpholinePd₂(dba)₃ / RuPhos83
2BrMorpholinePd₂(dba)₃ / SPhos76
3BrPiperidineRuPhos-precatalyst85
4BrCyclopentylamineBrettPhos-precatalyst78[1]
5BrBenzylamineBrettPhos-precatalyst65[1]
6ClAnilineBrettPhos-precatalyst66[1]
7Cl4-MethoxyanilineBrettPhos-precatalyst72[1]
8Cl4-ChloroanilineBrettPhos-precatalyst55[1]

Key Observations:

  • Ligand Effect: The choice of phosphine ligand significantly impacts the reaction yield. For the coupling of morpholine with 3-bromo-2-aminopyridine, RuPhos provided the highest yield.[1]

  • Precatalyst Performance: The use of palladium precatalysts, such as those derived from RuPhos and BrettPhos, generally leads to high yields.[1]

  • Amine Structure: The structure of the amine coupling partner influences the reaction efficiency. Both cyclic and acyclic secondary amines, as well as primary amines, can be successfully coupled.[1]

  • Halogen Reactivity: Both 3-bromo- and 3-chloro-2-aminopyridines are viable substrates, although reaction conditions may need to be optimized for the less reactive chloride.

  • Substituent Effects on the Amine: Electron-rich anilines generally provide higher yields in the coupling with 3-chloro-2-aminopyridine compared to electron-poor anilines.[1]

Experimental Protocol: General Procedure for the Pd-Catalyzed C,N-Cross Coupling of 3-Bromo-2-aminopyridine with a Secondary Amine

This protocol is adapted from the work of Lauterbach et al.

Materials:

  • 3-Bromo-2-aminopyridine

  • Secondary amine (e.g., morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • LiHMDS (Lithium bis(trimethylsilyl)amide)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (2 mol %) and RuPhos (4 mol %).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous THF is added, followed by 3-bromo-2-aminopyridine (1.0 mmol) and the secondary amine (1.2 mmol).

  • LiHMDS (2.5 mmol) is added, and the mixture is stirred at 65 °C for 16 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired N³-substituted-2,3-diaminopyridine.

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_main Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex L₂Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + HNR'R'' Amine_Complex [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (-Base-H⁺X⁻) Amine_Complex->Deprotonation + Base Amido_Complex L₂Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of substituted diaminopyridines in this reaction is influenced by the electronic properties of the substituents and the position of the halogen.

Reactivity of Substituted Diaminopyridines in Suzuki Coupling

Quantitative, systematic data comparing a wide range of substituted diaminopyridines in the Suzuki reaction is less commonly found in a single source. However, general principles of substituent effects on aryl halides in Suzuki couplings can be applied.

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring generally increase the rate of oxidative addition, which is often the rate-determining step, thus enhancing reactivity. Conversely, electron-donating groups can decrease reactivity.

  • Steric Hindrance: Substituents ortho to the halogen can sterically hinder the approach of the palladium catalyst, slowing down the reaction.

The following table provides examples of Suzuki couplings involving substituted halopyridines, illustrating the feasibility of these reactions.

HalopyridineBoronic Acid/EsterCatalyst/LigandBaseYield (%)
2,6-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ / FcPPh₂K₃PO₄75
4-ChlorobenzonitrileThiophen-3-yltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃96[2]
4-BromobenzonitrileThiophen-2-yltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃98[2]
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of a 2-Halopyridine

This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction with a substituted 2-halopyridine.

Materials:

  • Substituted 2-halopyridine

  • Aryl- or alkylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • To a Schlenk tube, add the substituted 2-halopyridine (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Reactants Combine Aryl Halide, Boronic Acid/Ester, Base, and Catalyst Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Reactants->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture Solvent_Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

The reactivity of substituted diaminopyridines is a critical consideration in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide has provided a comparative overview of their reactivity in palladium-catalyzed C,N- and C,C-bond forming reactions, supported by quantitative data and detailed experimental protocols. The electronic and steric effects of substituents play a crucial role in determining the outcome of these reactions. Researchers can leverage this information to optimize reaction conditions and develop efficient synthetic strategies for novel diaminopyridine-containing compounds.

References

A Comparative Guide to Pyridine Synthesis: An In-depth Yield Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the efficient synthesis of its derivatives a critical area of research. Numerous named reactions have been developed over the years for the construction of the pyridine ring, each with its own set of advantages and limitations. This guide provides an objective comparison of the yields of five prominent pyridine synthesis methods: the Hantzsch, Bohlmann-Rahtz, Kröhnke, Chichibabin, and Guareschi-Thorpe syntheses. The information presented herein is supported by experimental data from the scientific literature to aid researchers in selecting the most suitable method for their specific synthetic goals.

Yield Comparison of Pyridine Synthesis Methods

The following table summarizes the typical yields and reaction conditions for both classical and modern variations of these key pyridine synthesis methods. Modern adaptations often employ catalysts, alternative energy sources like microwave irradiation or ultrasound, and green chemistry principles to significantly improve yields and reaction efficiency.

Synthesis MethodReactantsConditionsReported Yield (%)
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, Ammonia/Ammonium AcetateClassical: Acetic acid or alcohol, reflux. Modern: p-Toluenesulfonic acid (PTSA), solvent-free, 60°C.[1]Classical: ~40%[2]. Modern: 80-96%[1]
Bohlmann-Rahtz Enamine, Ethynyl KetoneClassical: Two-step, high temperature. Modern: One-pot, microwave irradiation, EtOH/AcOH, 120°C.[3]Good to Excellent[4]. Specific example: 86%[3]
Kröhnke Synthesis α-Pyridinium Methyl Ketone Salt, α,β-Unsaturated CarbonylAmmonium acetate, glacial acetic acid or methanol, heating.High yields generally. Specific example: 60%[5]
Chichibabin Synthesis Pyridine, Sodium Amide (classical); Pyridine, n-Butylamine (modern)Classical: High temperature. Modern: NaH, LiI, THF, 85°C.[6]Classical: 20-30%. Modern: 93-95%[6]
Guareschi-Thorpe Alkyl Cyanoacetate/Cyanoacetamide, 1,3-Dicarbonyl, Ammonium CarbonateAqueous medium (H2O:EtOH 1:1), 80°C.[7]Up to 97%[7]

Experimental Protocols

Detailed methodologies for the modern, high-yield variations of each synthesis are provided below.

High-Yield Hantzsch Pyridine Synthesis (PTSA-Catalyzed, Solvent-Free)

This protocol describes the synthesis of 1,4-dihydropyridines, which can then be oxidized to pyridines.

Procedure:

  • A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (2 mmol), ammonium acetate (1.5 mmol), and p-toluenesulfonic acid (p-TSA) (20 mol%) is prepared.[1]

  • The reaction mixture is stirred at 60°C for the appropriate time (typically 5-20 minutes).[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from ethanol to afford the pure 1,4-dihydropyridine.[1]

One-Pot Bohlmann-Rahtz Pyridine Synthesis (Microwave-Assisted)

Procedure:

  • A solution of an enamine (e.g., ethyl β-aminocrotonate, 1.3 equivalents) and an ethynyl carbonyl compound (1 equivalent) is prepared in a 5:1 mixture of ethanol and acetic acid.[3]

  • The reaction mixture is subjected to microwave irradiation at 120°C for 5 minutes.[3]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the trisubstituted pyridine.[3]

Kröhnke Pyridine Synthesis

Procedure:

  • An α-pyridinium methyl ketone salt (1 equivalent) and an α,β-unsaturated carbonyl compound (1 equivalent) are dissolved in glacial acetic acid or methanol.[8]

  • Ammonium acetate is added to the mixture.

  • The reaction is heated, typically not exceeding 140°C, and monitored by TLC.[8]

  • Once the reaction is complete, the mixture is cooled and the product is isolated by precipitation or extraction, followed by purification, often through recrystallization.

Modified Chichibabin Amination Reaction

Procedure:

  • To a sealed tube containing sodium hydride (NaH, 3 equivalents) and lithium iodide (LiI, 2 equivalents) in tetrahydrofuran (THF), pyridine (1 equivalent) and a primary amine (e.g., n-butylamine, 2 equivalents) are added at room temperature under a nitrogen atmosphere.[6]

  • The tube is sealed, and the reaction mixture is stirred at 85°C for 7 hours.[6]

  • The reaction is then cooled to 0°C and quenched with ice-cold water.

  • The organic product is extracted with dichloromethane (CH2Cl2).

  • The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO4), and concentrated in vacuo.

  • The crude product is purified by column chromatography to give the N-substituted-2-aminopyridine.

Advanced Guareschi-Thorpe Pyridine Synthesis

Procedure:

  • A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) is prepared in a 1:1 (v/v) mixture of water and ethanol.[7]

  • The mixture is heated to 80°C and stirred for the required time (typically 1-1.5 hours).[7]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid product is washed with cold water and dried to yield the hydroxy-cyanopyridine.[7]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflows for each of the described pyridine synthesis methods.

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Dihydropyridine BetaKetoester2 β-Ketoester (1 eq.) BetaKetoester2->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: General workflow for the Hantzsch Pyridine Synthesis.

Bohlmann_Rahtz_Synthesis Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Condensation EthynylKetone Ethynyl Ketone EthynylKetone->Aminodiene Pyridine Substituted Pyridine Aminodiene->Pyridine Cyclodehydration

Caption: Bohlmann-Rahtz synthesis pathway.

Krohnke_Synthesis PyridiniumSalt α-Pyridinium Methyl Ketone Salt Dicarbonyl 1,5-Dicarbonyl Intermediate PyridiniumSalt->Dicarbonyl Michael Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Dicarbonyl Pyridine Substituted Pyridine Dicarbonyl->Pyridine Ring Closure (NH4OAc)

Caption: Kröhnke synthesis logical relationship.

Chichibabin_Synthesis Pyridine Pyridine SigmaAdduct σ-Adduct (Meisenheimer Adduct) Pyridine->SigmaAdduct AmineSource Amine Source (e.g., NaNH2 or R-NH2) AmineSource->SigmaAdduct Nucleophilic Addition Aminopyridine 2-Aminopyridine Derivative SigmaAdduct->Aminopyridine Hydride Elimination

Caption: Chichibabin synthesis reaction pathway.

Guareschi_Thorpe_Synthesis Cyanoacetamide Cyanoacetamide Derivative Pyridone Hydroxy-cyanopyridine Cyanoacetamide->Pyridone Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Pyridone AmmoniaSource Ammonia Source AmmoniaSource->Pyridone Condensation

Caption: Guareschi-Thorpe synthesis experimental workflow.

References

Biological Activity of 2,6-Dimethoxypyridine-3,5-diamine Derivatives: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the exploration of the biological activities of 2,6-dimethoxypyridine-3,5-diamine derivatives. Despite the rich and diverse pharmacological potential often associated with substituted pyridine scaffolds, this specific class of compounds appears to be largely uncharted territory for researchers in drug discovery and development.

While extensive research has been conducted on various other classes of pyridine derivatives, demonstrating their efficacy as anticancer, antimicrobial, and kinase-inhibiting agents, specific data on derivatives of this compound remains elusive. This lack of available information prevents a comparative analysis of their biological performance, as no quantitative data, such as IC50 or MIC values, from standardized biological assays could be retrieved.

The core structure, this compound, is a recognized chemical entity, with its existence confirmed in chemical databases. However, the synthesis of a series of its derivatives and their subsequent evaluation for any biological activity do not appear to be documented in accessible research publications or patents.

For the benefit of researchers interested in this area, this guide will outline the typical experimental workflows and signaling pathways that are commonly investigated for novel substituted pyridine compounds, based on the activities observed in structurally related molecules. This hypothetical framework can serve as a roadmap for future studies on this compound derivatives.

Hypothetical Experimental Workflow for Biological Evaluation

Should research into this compound class be undertaken, a general workflow for screening and characterization would likely be employed. The following diagram illustrates a standard cascade of experiments for evaluating a new chemical series for potential anticancer activity.

Experimental Workflow for Anticancer Drug Discovery cluster_0 Initial Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Compound Library Compound Library Primary Cytotoxicity Assay Primary Cytotoxicity Assay Compound Library->Primary Cytotoxicity Assay MTT/MTS Assay Hit Identification Hit Identification Primary Cytotoxicity Assay->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies IC50 Determination Apoptosis Assays Apoptosis Assays Dose-Response Studies->Apoptosis Assays Annexin V/PI Cell Cycle Analysis Cell Cycle Analysis Dose-Response Studies->Cell Cycle Analysis Flow Cytometry Target Identification Target Identification Apoptosis Assays->Target Identification Cell Cycle Analysis->Target Identification Kinase Profiling Kinase Profiling Target Identification->Kinase Profiling Western Blotting Western Blotting Target Identification->Western Blotting

Caption: A generalized workflow for the initial screening and characterization of novel compounds for anticancer activity.

Potential Signaling Pathways to Investigate

Based on the activities of other diaminopyridine derivatives, which have been shown to act as kinase inhibitors, future research on this compound derivatives could focus on their effects on key signaling pathways implicated in cancer and other diseases. The diagram below depicts a simplified representation of a generic kinase signaling pathway that is often a target in drug development.

Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation Regulates Gene Expression Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits Kinase Inhibitor->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibits

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway, a common target for anticancer therapies.

Detailed Methodologies for Key Experiments

Should experimental data for this compound derivatives become available, the following are examples of detailed protocols that would be essential for a comprehensive comparison guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control wells.

In Vitro Kinase Inhibition Assay
  • Assay Setup: The assay is performed in a suitable buffer containing the kinase of interest, a substrate peptide, and ATP.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The biological activity of this compound derivatives represents a promising yet unexploited area of medicinal chemistry. The structural features of the core molecule suggest that its derivatives could possess interesting pharmacological properties. The scientific community awaits the first reports on the synthesis and biological evaluation of this novel class of compounds. Such studies would be crucial in determining their potential as therapeutic agents and would provide the necessary data to populate a comparative guide as envisioned here. Researchers are encouraged to explore this chemical space, as it may hold the key to new and effective treatments for a range of diseases.

A Comparative Guide to Catalytic Systems for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems employed in the synthesis of pyridine and its derivatives. Pyridine scaffolds are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making the optimization of their synthesis a critical area of research.[1] This document outlines the performance of different catalysts, details key experimental protocols, and illustrates relevant chemical pathways to aid in catalyst selection and methods development.

Comparative Analysis of Catalytic Performance

The synthesis of the pyridine ring can be achieved through numerous catalytic methods, including traditional condensation reactions, transition-metal-catalyzed cyclizations, and multicomponent reactions (MCRs).[2][3] The choice of catalyst profoundly impacts reaction efficiency, selectivity, and environmental footprint. This section compares the performance of several prominent catalytic systems.

Heterogeneous Catalysts

Heterogeneous catalysts are favored for their ease of separation and potential for recyclability. Zeolites and supported metal oxides are commonly used, particularly in vapor-phase industrial processes.[1][4]

Table 1: Performance of Heterogeneous Catalysts in Pyridine Synthesis

CatalystReactantsReaction ConditionsProduct YieldSelectivityReference
HZSM-5 Zeolite Acetaldehyde, Formaldehyde, AmmoniaGas Phase, 400–450 °CGoodForms pyridine and various methylpyridines (picolines)[4][5]
CoZSM-5 Aldehydes, AmmoniaNot specifiedUp to 78%High selectivity for desired pyridine bases[6]
H-Beta Zeolite Ethanol, Formaldehyde, AmmoniaNot specifiedHighForms pyridines and picolines[7]
Rh₂O₃ Functionalized Pyridines, H₂40 °C, 5 bar H₂, TFE solventHighEffective for hydrogenation to piperidines[8]
Pd(OH)₂/C Fluorinated Pyridines, H₂H₂ atmosphere, aq. HClGood yieldsHigh cis-selectivity for piperidine synthesis[9]
Homogeneous Catalysts

Homogeneous catalysts, typically transition metal complexes, offer high activity and selectivity under mild reaction conditions.[2][10] They are central to many modern synthetic methods, including cross-coupling and cycloaddition reactions.

Table 2: Performance of Homogeneous Catalysts in Pyridine Synthesis

Catalyst SystemReaction TypeReactantsReaction ConditionsProduct YieldReference
Copper (Cu)-based Enantioselective AlkylationAlkenyl pyridines, Grignard reagentsLewis acid activationHigh yields (up to 94%) and enantioselectivity[11][12]
Iron (Fe)-catalyzed CyclizationKetoxime acetates, AldehydesNot specifiedGood yields for symmetrical pyridines[10]
Palladium (Pd)-catalyzed Cross-CouplingTetrabutylammonium 2-pyridyltriolborate, Aryl/Heteroaryl chloridesPdCl₂dcpp, CuI/MeNHCH₂CH₂OH, DMFGood to excellent yields[13]
Rhodium (Rh)-catalyzed Hydroacylation/N-annulationAldehydes, Alkynes, NH₄OAcNot specifiedNot specified[10]
Nickel (Ni)-catalyzed Suzuki-Miyaura Coupling3-pyridinyl boronic acid, Aryl bromide(tri-ProPhos)NiCl₂·6H₂O, K₃PO₄, i-PrOH>95%[14]
Magnetically Recoverable Nanocatalysts

These catalysts merge the benefits of homogeneous and heterogeneous systems, offering high surface area and easy separation via an external magnetic field.[15] They are particularly effective in multicomponent reactions for synthesizing highly substituted pyridines.[16]

Table 3: Performance of Magnetically Recoverable Catalysts in Pyridine Synthesis

CatalystReaction TypeReactantsReaction ConditionsProduct YieldKey FeaturesReference
Fe₃O₄@KCC-1-nPr-NH₂ Tetra-componentEthyl acetoacetate, Hydrazine hydrate, Aldehydes, Ammonium acetateReflux in EthanolExcellentShort reaction times, high purity[15]
Fe₂O₃@Fe₃O₄@Co₃O₄ Pseudo-four-componentAldehydes, Malononitrile, Ammonium acetate110 °C, Solvent-freeHighSynthesis of polysubstituted pyridines[16]
SrFe₁₂O₁₉ Multi-componentAldehydes, Acetophenone derivatives, Malononitrile, Ammonium acetate100 °C, Solvent-freeHighNot specified[15][16]
Fe₃O₄@g-C₃N₄–SO₃H One-pot Multi-componentAldehydes, Ketones, Malononitrile, Ammonium acetateUltrasonic irradiation in H₂OHighGreen synthesis conditions[15][16]

Detailed Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating and implementing catalytic systems. Below are protocols for two common and effective methods for pyridine synthesis.

Protocol 1: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction used to produce dihydropyridine derivatives, which can then be oxidized to pyridines.[17]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)

  • Aldehyde (e.g., formaldehyde or benzaldehyde, 1 equivalent)

  • Ammonia or ammonium acetate (1 equivalent)

  • Acidic catalyst (e.g., acetic acid, optional)

  • Ethanol (solvent)

  • Oxidizing agent (e.g., ceric ammonium nitrate or DDQ)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (10 mmol) and the β-ketoester (20 mmol) in ethanol (30 mL).

  • Addition of Nitrogen Source: Add ammonium acetate (10 mmol) to the mixture. If using aqueous ammonia, add it dropwise. A small amount of acetic acid can be added to catalyze the reaction.[18]

  • Condensation: Stir the mixture at room temperature or heat under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Aromatization (Oxidation): Dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid or acetonitrile). Add an oxidizing agent (1.1 equivalents) portion-wise and stir at room temperature until the oxidation is complete (as monitored by TLC).

  • Purification: Quench the reaction, extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting pyridine derivative by column chromatography or recrystallization.

Protocol 2: MCR Synthesis using a Magnetically Recoverable Catalyst

This protocol describes a general procedure for the synthesis of polysubstituted pyridines using a magnetically recoverable nanocatalyst under solvent-free conditions.[15][16]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • An activated ketone (e.g., acetophenone, 1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Magnetically recoverable catalyst (e.g., Fe₃O₄@SiO₂-based, specified mol%)

Procedure:

  • Reactant Mixing: In a glass vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the ketone (1 mmol), ammonium acetate (1.5 mmol), and the magnetic nanocatalyst.

  • Solvent-Free Reaction: Place a magnetic stir bar in the vial and heat the mixture at the specified temperature (e.g., 80-110 °C) with stirring.[16]

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC.

  • Product Isolation and Catalyst Recovery: After completion, cool the mixture to room temperature and add ethanol to dissolve the product. Place a strong external magnet against the side of the vial. The magnetic catalyst will be attracted to the magnet, allowing the clear product solution to be decanted.

  • Catalyst Washing: Wash the recovered catalyst with ethanol (2-3 times), decanting the washings each time. The catalyst can then be dried in an oven for reuse.

  • Purification: Combine the product solution and the washings. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualization of Workflows and Mechanisms

Diagrams are provided to illustrate a typical experimental workflow for catalytic pyridine synthesis and the mechanism of the foundational Hantzsch reaction.

General Experimental Workflow

This diagram outlines the key stages involved in a typical laboratory-scale catalytic synthesis of a pyridine derivative.

G General Experimental Workflow for Catalytic Pyridine Synthesis A Reactant & Catalyst Preparation B Reaction Setup (Solvent, Inert Atmosphere) A->B C Catalytic Reaction (Heating, Stirring) B->C D Reaction Monitoring (TLC, GC/MS) C->D D->C Continue Reaction E Workup & Product Isolation D->E Reaction Complete F Catalyst Separation (Filtration / Magnetic Decantation) E->F G Product Purification (Chromatography / Recrystallization) F->G I Catalyst Recycling F->I H Characterization (NMR, MS, IR) G->H

Caption: A flowchart of the experimental steps for pyridine synthesis.

Catalytic Pathway: The Hantzsch Synthesis Mechanism

The Hantzsch reaction proceeds through a series of condensation and cyclization steps to form a dihydropyridine intermediate, which is subsequently aromatized.[17]

G Mechanism of the Hantzsch Pyridine Synthesis cluster_1 Intermediate Formation cluster_2 Ring Formation & Aromatization A Aldehyde + β-Ketoester B Knoevenagel Condensation Product (I) A->B -H₂O E Michael Addition (I + II) B->E C β-Ketoester + NH₃ D Enamine Intermediate (II) C->D -H₂O D->E F Cyclization & Dehydration E->F G 1,4-Dihydropyridine F->G H Oxidation (-2H) G->H I Pyridine Product H->I

Caption: Key steps in the Hantzsch synthesis of the pyridine ring.

References

A Researcher's Guide to Protein Purification: An Efficiency Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal protein purification strategy is a critical determinant of experimental success. The efficiency of a chosen technique directly impacts the yield, purity, and biological activity of the final protein product. This guide provides an objective comparison of the most prevalent protein purification techniques, supported by experimental data, detailed methodologies, and visual workflows to aid in informed decision-making.

Principles of Common Protein Purification Techniques

The most widely used protein purification techniques leverage the unique physicochemical properties of proteins, such as specific binding affinity, charge, size, and hydrophobicity.

  • Affinity Chromatography (AC) : This highly specific method is based on the reversible interaction between a protein and a specific ligand immobilized on a chromatography resin.[1] This "lock and key" mechanism often results in a highly purified product in a single step.[1]

  • Ion Exchange Chromatography (IEX) : IEX separates proteins based on their net surface charge at a specific pH.[2] Proteins bind to a charged resin, and are then eluted by changing the pH or increasing the salt concentration of the mobile phase.[2]

  • Size Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates proteins based on their size (hydrodynamic radius).[3] Larger molecules elute first as they are excluded from the pores of the chromatography beads, while smaller molecules take a longer path through the pores and elute later.[3]

  • Hydrophobic Interaction Chromatography (HIC) : HIC separates proteins based on their surface hydrophobicity.[4] At high salt concentrations, hydrophobic patches on the protein surface are exposed and bind to a hydrophobic resin. Elution is achieved by decreasing the salt concentration.[4]

Comparative Analysis of Purification Efficiency

The efficiency of a purification technique is typically assessed by measuring the final protein yield and purity. The following tables summarize experimental data from studies comparing different purification methods for specific proteins.

Table 1: Comparison of Purification Methods for Recombinant Bromelain

This table is based on a study that compared the efficiency of various methods for purifying recombinant bromelain from E. coli.[5]

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (unit/mg)Purification FoldYield (%)
Crude Extract100650.651.0100
Ammonium Sulfate Precipitation (60%)30551.832.884.6
Aqueous Two-Phase System (ATPS)1553.53.575.582.3
Ion Exchange Chromatography8455.638.769.2
Affinity Chromatography5408.0012.361.5
Gel Filtration Chromatography3258.3312.838.5

Data adapted from a study on recombinant bromelain purification.[5] The values are illustrative and can vary based on the specific protein and experimental conditions.

Table 2: Comparison of Affinity and Ion Exchange Chromatography for Bovine Immunoglobulin G (IgG) Purification

This table presents data from a study comparing the efficacy of Protein A affinity chromatography and DEAE Sephadex A50 ion exchange chromatography for isolating IgG from bovine serum.[6]

Purification MethodInitial IgG Concentration (mg/ml)Final IgG Concentration (mg/ml)Yield (%)Purity
Affinity Chromatography (Protein A)20.017.13 ± 2.0885.65High (single band on SDS-PAGE)
Ion Exchange Chromatography (DEAE)20.017.00 ± 1.6085.00High (single band on SDS-PAGE)

Data from a comparative study on bovine IgG purification.[6] Both methods were found to be equally effective in terms of yield and purity for this specific application.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting purification strategies. Below are generalized protocols for the key chromatography techniques.

Protocol 1: Affinity Chromatography of a His-tagged Protein

This protocol outlines the purification of a recombinant protein with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).[7]

  • Resin Preparation:

    • Equilibrate the Ni-NTA (Nickel-Nitrilotriacetic Acid) resin with 5-10 column volumes (CVs) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Sample Loading:

    • Clarify the cell lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).

    • Load the clarified lysate onto the equilibrated column at a slow flow rate.

  • Washing:

    • Wash the column with 10-20 CVs of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound His-tagged protein with 5-10 CVs of elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect fractions and analyze for the presence of the target protein using SDS-PAGE.

Protocol 2: Ion Exchange Chromatography

This protocol describes the separation of proteins based on charge using either an anion or cation exchange resin.

  • Column Equilibration:

    • Equilibrate the ion exchange column with 5-10 CVs of start buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Sample Loading:

    • Ensure the sample is in the start buffer (buffer exchange may be necessary).

    • Load the sample onto the column.

  • Washing:

    • Wash the column with the start buffer until the UV absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.

  • Elution:

    • Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl in the start buffer) or a step gradient.

    • Collect fractions and analyze for the target protein.

Protocol 3: Size Exclusion Chromatography

This protocol is often used as a final "polishing" step to remove aggregates and for buffer exchange.

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 CVs of the desired final buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Application:

    • Concentrate the protein sample if necessary. The sample volume should ideally be less than 2-5% of the total column volume.

    • Inject the sample onto the column.

  • Elution:

    • Elute the sample with one CV of the equilibration buffer at a constant flow rate.

    • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

Protocol 4: Hydrophobic Interaction Chromatography

This protocol separates proteins based on their surface hydrophobicity.

  • Column Equilibration:

    • Equilibrate the HIC column with 5-10 CVs of binding buffer (high salt concentration, e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Sample Loading:

    • Add salt to the protein sample to match the binding buffer conditions.

    • Load the sample onto the column.

  • Washing:

    • Wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline.

  • Elution:

    • Elute the bound proteins using a decreasing linear salt gradient (e.g., from 2 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Collect fractions and analyze for the target protein.

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding complex biological processes and experimental workflows.

Protein_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) cluster_2 Final Steps Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Clarification Clarification Cell Lysis->Clarification Capture (e.g., Affinity Chromatography) Capture (e.g., Affinity Chromatography) Clarification->Capture (e.g., Affinity Chromatography) Intermediate Purification (e.g., Ion Exchange) Intermediate Purification (e.g., Ion Exchange) Capture (e.g., Affinity Chromatography)->Intermediate Purification (e.g., Ion Exchange) Polishing (e.g., Size Exclusion) Polishing (e.g., Size Exclusion) Intermediate Purification (e.g., Ion Exchange)->Polishing (e.g., Size Exclusion) Buffer Exchange / Concentration Buffer Exchange / Concentration Polishing (e.g., Size Exclusion)->Buffer Exchange / Concentration Final Product Final Product Buffer Exchange / Concentration->Final Product

Caption: A typical workflow for recombinant protein purification.

PI3K_AKT_mTOR_Pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates TSC2 TSC2 AKT->TSC2 inhibits Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway, a key target in drug development.

References

The Strategic Advantage of 2,6-Dimethoxypyridine-3,5-diamine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired outcomes with high efficiency and selectivity. Among the vast array of available reagents, 2,6-Dimethoxypyridine-3,5-diamine has emerged as a versatile and advantageous component in the synthesis of complex molecules. This guide provides a comparative analysis of its performance against other diamines, supported by available data, and outlines its utility in various synthetic applications.

This compound, often used in its hydrochloride salt form, is a substituted aromatic diamine that offers unique electronic and steric properties.[1][2] These characteristics can lead to enhanced reactivity, improved yields, and favorable selectivity in a range of chemical transformations, including the synthesis of heterocyclic compounds, its use as a ligand in catalysis, and as a monomer in polymer synthesis.

Enhanced Catalytic Activity in Acylation Reactions

While direct comparative data for this compound is limited, the influence of substituents on the catalytic activity of pyridine derivatives is well-documented. Electron-donating groups, such as the methoxy groups present in this diamine, are known to increase the nucleophilicity of the pyridine nitrogen, thereby enhancing its catalytic efficiency in reactions like acylation. This makes it a potentially superior alternative to less substituted pyridines.

Catalyst/ReagentReaction TypeKey Advantages
This compound Acylation, Heterocycle SynthesisPotentially enhanced nucleophilicity due to electron-donating methoxy groups.
4-Dimethylaminopyridine (DMAP)AcylationWell-established, highly effective catalyst.
Unsubstituted PyridinediaminesVariousSimpler structure, but may exhibit lower catalytic activity.

Utility as a Versatile Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its two primary amine groups provide reactive sites for the construction of fused heterocyclic systems and other intricate molecular architectures. The presence of the methoxy groups can also influence the solubility and subsequent reactivity of the intermediates formed.

Logical Workflow for Utilizing this compound in Synthesis

The following diagram illustrates a typical workflow for the integration of this compound into a synthetic pathway, highlighting its role as a key building block.

SynthesisWorkflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_analysis Analysis & Characterization start Define Target Molecule reagent Select this compound start->reagent Based on desired substituent pattern literature Review Literature for Protocols reagent->literature reaction Perform Synthesis (e.g., Condensation, Cyclization) literature->reaction workup Reaction Work-up & Purification reaction->workup analysis Spectroscopic Analysis (NMR, MS, IR) workup->analysis data Evaluate Yield & Purity analysis->data end Final Product data->end

A logical workflow for incorporating the diamine in a synthesis project.

Experimental Protocol: General Procedure for a Catalyzed Acylation

Objective: To catalyze the acylation of a sterically hindered alcohol.

Materials:

  • Sterically hindered alcohol (1.0 mmol)

  • Acid anhydride or acid chloride (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (5 mL)

  • Triethylamine (optional, as a scavenger for acidic byproducts)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol and this compound.

  • Dissolve the solids in the anhydrous solvent.

  • If using an acid chloride, triethylamine may be added to neutralize the HCl byproduct.

  • Add the acylating agent (acid anhydride or acid chloride) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or other appropriate analytical techniques.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Signaling Pathway Analogy in Catalysis

The catalytic cycle of a nucleophilic pyridine catalyst like this compound in an acylation reaction can be conceptually compared to a simplified signaling pathway. The catalyst acts as a receptor that is "activated" by the acylating agent, forming a highly reactive intermediate, which then "transduces" the acyl group to the nucleophile (the alcohol), regenerating the catalyst.

CatalyticCycle Catalyst This compound (Catalyst) Intermediate N-Acylpyridinium Intermediate (Activated Complex) Catalyst->Intermediate Activation AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Intermediate Product Ester (Product) Intermediate->Product Acyl Transfer Nucleophile Alcohol (Substrate) Nucleophile->Product RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst Release RegeneratedCatalyst->Catalyst

References

A Spectroscopic Showdown: Differentiating Diamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic comparison of ortho-, meta-, and para-phenylenediamine, providing researchers, scientists, and drug development professionals with the experimental data and protocols necessary to distinguish these crucial isomers.

The positional isomerism of diamines on an aromatic ring significantly influences their chemical and physical properties, impacting their application in everything from polymer synthesis to pharmaceuticals. For researchers working with these compounds, rapid and accurate identification is paramount. This guide provides a detailed spectroscopic comparison of ortho- (o-), meta- (m-), and para- (p-) phenylenediamine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to create a clear and actionable framework for their differentiation.

At a Glance: Spectroscopic Data Summary

To facilitate a rapid comparison, the key quantitative data from various spectroscopic analyses of o-, m-, and p-phenylenediamine are summarized below.

Spectroscopic Techniqueo-Phenylenediaminem-Phenylenediaminep-Phenylenediamine
¹H NMR (δ, ppm) ~6.7 (m, 4H, Ar-H), ~3.5 (s, 4H, -NH₂)~6.9 (t, 1H, Ar-H), ~6.2 (d, 2H, Ar-H), ~6.1 (s, 1H, Ar-H), ~3.5 (s, 4H, -NH₂)~6.6 (s, 4H, Ar-H), ~3.4 (s, 4H, -NH₂)
¹³C NMR (δ, ppm) ~138 (C-NH₂), ~120 (Ar-CH), ~117 (Ar-CH)~148 (C-NH₂), ~130 (Ar-CH), ~105 (Ar-CH), ~101 (Ar-CH)~140 (C-NH₂), ~116 (Ar-CH)
IR (ν, cm⁻¹) 3378, 3301 (N-H str), 1628 (N-H bend), 1518 (C=C str), 743 (C-H bend, ortho-subst.)3380, 3305 (N-H str), 1620 (N-H bend), 1510 (C=C str), 830, 765 (C-H bend, meta-subst.)3360, 3290 (N-H str), 1625 (N-H bend), 1515 (C=C str), 825 (C-H bend, para-subst.)
UV-Vis (λmax, nm) 236, 284[1]236, 284[2]251[3]
Mass Spec. (m/z) 108 (M⁺), 92, 80, 65108 (M⁺), 92, 80, 65108 (M⁺), 92, 80, 65

Delving Deeper: A Multi-faceted Spectroscopic Analysis

While the summary table provides a quick overview, a more in-depth understanding of the spectral nuances is crucial for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer.

  • o-Phenylenediamine: Exhibits a complex multiplet around 6.7 ppm for the four aromatic protons due to their varied coupling.

  • m-Phenylenediamine: Shows a more resolved pattern with a triplet and two doublets, reflecting the distinct coupling relationships between the aromatic protons.

  • p-Phenylenediamine: Displays a simple singlet for the four equivalent aromatic protons at approximately 6.6 ppm, a direct consequence of its high symmetry.

The amine protons for all isomers typically appear as a broad singlet around 3.4-3.5 ppm, which can exchange with D₂O.

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in each isomer.

  • o-Phenylenediamine: Three signals are observed: one for the two carbons attached to the amino groups and two for the remaining four aromatic carbons.

  • m-Phenylenediamine: Four distinct signals are present, reflecting the lower symmetry of this isomer.

  • p-Phenylenediamine: Due to its high symmetry, only two signals are observed: one for the two carbons bonded to the amino groups and one for the other four equivalent aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about functional groups and substitution patterns on the benzene ring.[1]

All three isomers exhibit characteristic N-H stretching vibrations as two bands in the 3300-3400 cm⁻¹ region, typical for primary amines.[4] The N-H bending vibration appears around 1620-1630 cm⁻¹. The key to distinguishing the isomers lies in the C-H out-of-plane bending region (700-900 cm⁻¹).

  • o-Phenylenediamine: A strong band around 743 cm⁻¹ is indicative of ortho-disubstitution.[1]

  • m-Phenylenediamine: Bands around 830 cm⁻¹ and 765 cm⁻¹ are characteristic of meta-disubstitution.[1]

  • p-Phenylenediamine: A single strong band around 825 cm⁻¹ points to para-disubstitution.[1]

A comparative study of the infrared and Raman spectra of these isomers has provided detailed vibrational assignments.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, which examines electronic transitions, reveals differences in the conjugation and electronic structure of the isomers.

  • o-Phenylenediamine: Typically shows two absorption maxima at approximately 236 nm and 284 nm.[1]

  • m-Phenylenediamine: Also exhibits two absorption maxima, similar to the ortho isomer, at around 236 nm and 284 nm.[2]

  • p-Phenylenediamine: Displays a single, more intense absorption maximum at a longer wavelength, around 251 nm, due to the extended conjugation between the two amino groups through the benzene ring.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the phenylenediamine isomers, the molecular ion peak (M⁺) will be observed at m/z 108, confirming the molecular formula C₆H₈N₂.

While the primary mass spectra of the isomers may be very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. The fragmentation of aromatic amines often involves the loss of HCN and radicals from the ring. Common fragments for all three isomers include ions at m/z 92, 80, and 65. Distinguishing the isomers based solely on their electron impact mass spectra can be challenging without high-resolution instrumentation and careful analysis of fragmentation pathways.

Visualizing the Workflow

To systematically differentiate between the diamine isomers, a structured experimental approach is recommended. The following diagram illustrates a typical workflow for spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Diamine Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Data_Analysis Compare Spectra with Reference Data NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Isomer_ID Isomer Identification (ortho, meta, or para) Data_Analysis->Isomer_ID

Caption: Experimental workflow for the spectroscopic identification of diamine isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diamine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, use proton decoupling, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid diamine sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrument Setup:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra or correlation charts.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the diamine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 (typically in the range of 1-10 µg/mL).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm and record the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λmax).[5]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the diamine isomer (typically <1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • For EI, a direct insertion probe may be used for solid samples.

    • For ESI, the sample solution is infused directly or via a liquid chromatograph.[7]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu). The molecular ion peak and characteristic fragment ions should be recorded.

By employing this systematic, multi-technique spectroscopic approach, researchers can confidently and accurately distinguish between o-, m-, and p-phenylenediamine isomers, ensuring the correct material is utilized in their critical applications.

References

Safety Operating Guide

Navigating the Disposal of 2,6-Dimethoxypyridine-3,5-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dimethoxypyridine-3,5-diamine could not be located. The information presented here is based on the GHS hazard classifications for 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride and general best practices for handling aromatic amines and pyridine compounds.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Hazard Assessment

Based on the aggregated GHS information for 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride, the compound presents the following hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1]
Skin Sensitization1AH317: May cause an allergic skin reaction[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Repeated Exposure2STOT RE 2[1]

Data sourced from PubChem CID 3017019.[1]

Given these hazards, meticulous care must be taken during handling and disposal to prevent accidental exposure.

Experimental Protocols for Safe Disposal

The following step-by-step procedure outlines the recommended operational plan for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:

  • Chemical safety goggles or a face shield.

  • A fully buttoned laboratory coat.

  • Gloves made of a material resistant to aromatic amines (e.g., butyl rubber or PVA). Nitrile gloves may not be suitable for prolonged contact.[2]

  • Always work within a certified laboratory chemical fume hood to avoid inhalation of any dust or vapors.[3]

2. Waste Collection:

  • Solid Waste: Collect pure this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealable, and airtight waste container.[2]

  • Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert, dry substance such as sand or vermiculite.[4] Collect the absorbent material into a sealed container for disposal as hazardous waste.[4]

3. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound".

  • Attach a completed hazardous waste label as soon as the first waste is added to the container.[2] The label should include the hazard pictograms (e.g., skull and crossbones for acute toxicity).

4. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • The storage area should be a designated and secured location for hazardous waste.

5. Arranging for Disposal:

  • Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[2]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[4]

  • Disposal methods for related compounds like pyridine often involve incineration at high temperatures.[5][6] Professional waste disposal services will ensure compliance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Generate Waste? C->D E Solid Waste (e.g., contaminated gloves, pure compound) D->E Yes, Solid F Liquid Waste (e.g., solutions) D->F Yes, Liquid M Spill Occurs D->M Accident G Collect in Designated, Labeled, Airtight Container E->G F->G H Store Waste in a Cool, Dry, Well-Ventilated, Secure Area G->H I Container Full or No Longer in Use? H->I J Complete Chemical Collection Request I->J Yes K Arrange for Professional Disposal (Contact EHS) J->K L End: Proper Disposal K->L N Contain with Inert Absorbent M->N O Collect in Sealed Container for Disposal N->O O->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always prioritize safety and consult with your institution's safety professionals for guidance tailored to your specific laboratory environment.

References

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.